tert-Butyl 6-amino-1H-indole-1-carboxylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl 6-aminoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMFSVVFOVRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623733 | |
| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219508-62-0 | |
| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 6-amino-1H-indole-1-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of tert-Butyl 6-amino-1H-indole-1-carboxylate
This technical guide provides a comprehensive overview of the physical properties of this compound, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Physical Properties
This compound is a white solid organic compound.[1] It is soluble in some organic solvents, including dichloromethane and dimethylthiourea.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 219508-62-0 | [1] |
| Molecular Formula | C13H16N2O2 | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| Melting Point | 132-134 °C | [1] |
| Boiling Point | 384.2 ± 34.0 °C (Predicted) | [1] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [1] |
| Appearance | White Solid | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical and spectral properties are outlined below.
Melting Point Determination
The melting point of a solid compound can be determined using the open glass capillary method.[2]
Procedure:
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the structural characterization of organic compounds.
General Protocol for ¹H and ¹³C NMR:
-
Instrumentation : A Bruker ARX 400 Spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR can be used.[3]
-
Sample Preparation : The sample is dissolved in a deuterated solvent, such as MeOD-d4 or CDCl3.[2][3] Tetramethylsilane (TMS) is typically used as an internal standard.[2]
-
Data Acquisition : Spectra are recorded at a constant temperature, for instance, 298 K.[3]
-
Data Analysis : Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[3] Peak shapes are denoted as 's' (singlet), 'd' (doublet), 't' (triplet), and 'm' (multiplet).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule.
General Protocol:
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrophotometer, such as a Shimadzu FTIR Affinity-1, is used.[2]
-
Sample Preparation : The solid sample can be analyzed directly or prepared as a KBr pellet.
-
Data Acquisition : The spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Data Analysis : The absorption bands in the spectrum are correlated to specific functional groups.
Synthesis and Characterization Workflow
The following diagrams illustrate the synthesis and a general characterization workflow for chemical compounds like this compound.
Caption: Synthesis workflow for 1-Boc-6-aminoindole.
Caption: General workflow for chemical compound characterization.
References
tert-Butyl 6-amino-1H-indole-1-carboxylate chemical structure
An In-depth Technical Resource for Chemical and Pharmaceutical Research Professionals
Introduction
tert-Butyl 6-amino-1H-indole-1-carboxylate, also known as 1-Boc-6-aminoindole, is a valuable heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its structure incorporates a reactive primary amine on the indole scaffold, which is strategically protected at the nitrogen of the pyrrole ring with a tert-butyloxycarbonyl (Boc) group. This protection facilitates selective functionalization at other positions of the indole ring and allows for the controlled introduction of the 6-aminoindole motif into complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications as a key intermediate in the development of novel therapeutic agents. It is commonly used in the synthesis of indole derivatives, which have significant applications in drug discovery and natural product synthesis.[1]
Chemical Structure
The chemical structure of this compound is depicted below. The Boc-protecting group enhances the stability and solubility of the indole core, making it a versatile reagent for a variety of synthetic transformations.
-
IUPAC Name: this compound
-
CAS Number: 219508-62-0
-
Molecular Formula: C₁₃H₁₆N₂O₂
-
Molecular Weight: 232.28 g/mol
Physicochemical and Spectral Data
The properties of this compound make it suitable for standard laboratory use in organic synthesis. It is a white solid at room temperature and soluble in organic solvents like dichloromethane.[1]
Physicochemical Properties
The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Physical State | White Solid | [1] |
| Melting Point | 132-134 °C | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | - |
| Molecular Weight | 232.28 g/mol | - |
| Solubility | Soluble in dichloromethane and dimethylthiourea | [1] |
Spectral Data
Note: Specific experimental ¹H and ¹³C NMR spectral data for this compound were not available in the public literature reviewed for this guide. Characterization of this compound would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis of this compound and its subsequent use in C-N bond formation, a common transformation in drug discovery.
Synthesis via Catalytic Hydrogenation
A common and effective method for synthesizing this compound is the reduction of its corresponding nitro precursor, tert-butyl 6-nitro-1H-indole-1-carboxylate.[2] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation.[2]
Reaction Scheme:
tert-Butyl 6-nitro-1H-indole-1-carboxylate → this compound
Materials:
-
tert-Butyl 6-nitro-1H-indole-1-carboxylate
-
10% Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hydrogen Gas (H₂)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Celite or other filtration aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve tert-butyl 6-nitro-1H-indole-1-carboxylate in a mixture of methanol and ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the starting material).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a typical pressure is 50 psi) and agitate the mixture at room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol or ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product further by flash column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Application in Copper-Catalyzed C-N Cross-Coupling
The amino group at the C6 position makes this compound an excellent nucleophile for cross-coupling reactions. The following protocol describes its use in a copper-catalyzed amination of an α-alkyl secondary alkyl bromide, demonstrating its utility in forming new C-N bonds to construct more complex molecules.[3]
Reaction Scheme:
This compound + 2-bromo-N-phenylpropanamide → Coupled Product
Materials:
-
This compound (1.5 equiv)
-
2-bromo-N-phenylpropanamide (1.0 equiv)
-
Copper(I) Iodide (CuI)
-
Chiral Ligand (as specified in the source literature, e.g., a tridentate N,N,N-ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add CuI, the chiral ligand, and Cs₂CO₃.
-
Add this compound (1.5 equivalents) and 2-bromo-N-phenylpropanamide (1.0 equivalent).[3]
-
Add anhydrous 1,4-dioxane as the solvent.
-
Seal the vessel and stir the reaction mixture at the specified temperature (e.g., 45 °C) for the required duration (e.g., 72 hours).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude reaction mixture directly by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the desired coupled product.[3]
Caption: Application workflow for C-N cross-coupling.
Role in Drug Discovery and Development
This compound is a key intermediate for synthesizing a diverse range of substituted indoles. The 6-aminoindole core is a privileged scaffold found in many biologically active molecules. This intermediate allows for:
-
Scaffold Elaboration: The primary amine serves as a handle for introducing various substituents through acylation, alkylation, sulfonylation, or cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
-
Access to Fused Ring Systems: The amino group can be used as a nucleophile to construct fused heterocyclic systems, expanding the chemical space for drug discovery.
-
Targeted Library Synthesis: Its versatile reactivity makes it an ideal starting material for the parallel synthesis of compound libraries aimed at various biological targets, including kinases, G-protein coupled receptors, and other enzymes.
While this compound is a versatile building block, the specific signaling pathways targeted by its derivatives are diverse and depend on the final molecular structure. Its utility lies in providing a reliable and adaptable starting point for the synthesis of potential drug candidates.[2]
Safety and Handling
This compound should be handled in a well-ventilated laboratory, and contact with the eyes, skin, and respiratory tract should be avoided.[1]
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Handling: Operate in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[1]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
In-Depth Technical Guide: tert-Butyl 6-amino-1H-indole-1-carboxylate (CAS: 219508-62-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 6-amino-1H-indole-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Core Compound Properties
This compound is a white solid organic compound. Its Boc-protected nitrogen atom and the amino group on the indole ring make it a versatile intermediate for the synthesis of a wide range of substituted indole derivatives. These derivatives are of significant interest in the development of novel pharmaceuticals, particularly in the fields of oncology and neurology.[1]
| Property | Value |
| CAS Number | 219508-62-0 |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Melting Point | 132-134 °C |
| Appearance | White Solid |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 6-nitroindole. The first step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the nitro group to an amine.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl 6-nitro-1H-indole-1-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 6-nitroindole (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Boc Protection: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 6-nitro-1H-indole-1-carboxylate.
Step 2: Reduction of tert-Butyl 6-nitro-1H-indole-1-carboxylate
-
Catalyst Slurry: In a flask, prepare a slurry of Palladium on carbon (10% Pd/C, 0.1 eq.) in ethanol.
-
Addition of Starting Material: To this slurry, add a solution of tert-butyl 6-nitro-1H-indole-1-carboxylate (1.0 eq.) in ethanol.
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The unique structure of this compound makes it a valuable precursor for the synthesis of various biologically active molecules, particularly kinase inhibitors. The amino group at the 6-position serves as a key handle for introducing diverse substituents to explore structure-activity relationships (SAR).
Role in Kinase Inhibitor Synthesis
Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors. This compound is a strategic starting material for the synthesis of inhibitors targeting kinases such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are implicated in various cancers.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis. Constitutive activation of the FLT3 signaling pathway leads to uncontrolled cell growth and survival.
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
CDK4/6 Signaling Pathway in the Cell Cycle
CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell division. Inhibitors of CDK4/6 can block this transition and induce cell cycle arrest.
Caption: Role of CDK4/6 in the G1-S cell cycle transition and its inhibition.
Synthetic Utility in Cross-Coupling Reactions
The amino group of this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are instrumental in constructing complex molecular architectures by forming new carbon-nitrogen and carbon-carbon bonds, respectively.
General Experimental Workflow for Cross-Coupling Reactions:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a strategically important intermediate in synthetic and medicinal chemistry. Its versatile structure allows for the efficient synthesis of a diverse range of functionalized indole derivatives. The application of this building block in the development of kinase inhibitors for cancer therapy highlights its significance in modern drug discovery. The experimental protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers engaged in the synthesis and application of novel indole-based compounds.
References
Spectroscopic and Spectrometric Analysis of tert-Butyl 6-amino-1H-indole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the versatile organic building block, tert-Butyl 6-amino-1H-indole-1-carboxylate. Included are key data from mass spectrometry, alongside detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for the characterization and utilization of this compound in synthetic chemistry and drug discovery.
Mass Spectrometry Data
Mass spectrometry analysis confirms the molecular weight of this compound. The protonated molecule is observed, consistent with the expected molecular formula.
| Analysis Type | Ion | Calculated m/z | Observed m/z |
| LC/MS (ESI+) | [M+H]⁺ | 233.29 | 233.1 |
| [M+H]⁺ refers to the protonated molecule.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While specific experimental ¹H and ¹³C NMR data for this compound were not found in the reviewed literature, the following tables are presented as a template for the expected data presentation.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
Infrared (IR) Spectroscopy Data
Specific experimental IR data for this compound was not available in the searched literature. A representative table for the presentation of key IR absorption bands is provided below.
| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.5-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency for the nucleus of interest (e.g., 400 MHz or 600 MHz for ¹H). For ¹³C NMR, the corresponding frequency is used (e.g., 100 MHz or 150 MHz). Standard pulse sequences are employed for both one-dimensional (¹H, ¹³C) and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural elucidation.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film/Solid): For a solid sample, a small amount of the compound is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path of the FT-IR spectrometer, and the sample spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS). An ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions in the gas phase. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z values. The molecular ion peak provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecule.
Workflow for Synthesis and Spectral Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent spectral analysis of a chemical compound.
Caption: General workflow for the synthesis and spectral characterization of a chemical compound.
References
An In-depth Technical Guide to the Solubility of tert-Butyl 6-amino-1H-indole-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of tert-Butyl 6-amino-1H-indole-1-carboxylate in various organic solvents. Given the absence of extensive published quantitative data for this specific compound, this document serves as a foundational resource, detailing the necessary experimental protocols and data presentation standards for researchers to generate and compile their own findings.
The solubility of a compound is a critical physicochemical property that profoundly influences its behavior in both chemical and biological systems. In drug discovery and development, understanding a compound's solubility is essential for formulation design, assessing bioavailability, and ensuring reliable results in screening assays. Poor solubility can be a major obstacle, hindering the progression of promising drug candidates.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's general behavior and for designing solubility experiments.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| CAS Number | 219508-62-0 | [1] |
| Physical Form | White solid | [1] |
| Melting Point | ~132-134 °C | [1] |
| Known Solubilities (Qualitative) | Soluble in dichloromethane | [1] |
Note: One source mentioned solubility in "dimethylthiourea," which is likely a typographical error for a common organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
Experimental Workflow for Solubility Determination
The determination of solubility follows a logical progression from qualitative assessment to precise quantitative measurement. The following workflow diagram illustrates the key steps involved in this process.
References
Synthesis of tert-Butyl 6-amino-1H-indole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl 6-amino-1H-indole-1-carboxylate from 6-aminoindole. This process, a crucial step in the synthesis of various pharmaceutical compounds, involves the selective protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Reaction Overview and Principles
The synthesis of this compound is achieved through the N-Boc protection of 6-aminoindole. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group donor. The reaction is typically carried out in the presence of a base, which acts as a catalyst by deprotonating the indole nitrogen, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O. The choice of solvent and base can influence the reaction rate and yield. Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF), while bases such as 4-(dimethylamino)pyridine (DMAP) and triethylamine (TEA) are frequently employed. The reaction is generally performed at temperatures ranging from 0 °C to room temperature.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are compiled from typical procedures for N-Boc protection of aminoindoles and represent a general guideline for achieving high yields and purity.
| Parameter | Value | Notes |
| Starting Material | 6-aminoindole | --- |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.1 to 1.5 equivalents. |
| 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA) | Catalytic to stoichiometric amounts. | |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling can help control the reaction rate. |
| Reaction Time | 2 - 16 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 85 - 95% | Dependent on reaction scale and purification method. |
| Purity (Typical) | >97% | Achieved by column chromatography. |
| Molecular Formula | C₁₃H₁₆N₂O₂ | --- |
| Molecular Weight | 232.28 g/mol | --- |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
6-aminoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or heptane) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 6-aminoindole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.
-
Addition of Base and Reagent: Add 4-(dimethylamino)pyridine (DMAP) (0.1 - 1.0 eq) to the solution. Cool the mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.1 - 1.5 eq) portion-wise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (or heptane) as the eluent to afford this compound as a solid.
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Mechanism of Boc Protection of 6-Aminoindole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the tert-butoxycarbonyl (Boc) protection of 6-aminoindole. This process is a fundamental step in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the indole scaffold is a common pharmacophore.
Core Mechanism of Boc Protection
The protection of the amino group in 6-aminoindole is crucial to prevent unwanted side reactions during subsequent synthetic transformations. The most common method for this protection is the use of di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The lone pair of electrons on the nitrogen atom of the 6-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4][5] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butoxycarbonyl group as a leaving group. This leaving group, tert-butyl carbonate, is unstable and decomposes into the more stable tert-butanol and carbon dioxide gas.[3] The final product is the N-Boc-protected 6-aminoindole, also known as tert-butyl (1H-indol-6-yl)carbamate. While the reaction can proceed without a base, a non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often added to neutralize the proton released from the amine, driving the reaction to completion.[1][6]
Mechanism of Boc Protection of 6-Aminoindole
Caption: Mechanism of Boc protection of 6-aminoindole.
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis of N-Boc-6-aminoindole. Below are representative protocols derived from the literature for the Boc protection of aminoindoles and related amines.
Protocol 1: General Procedure for Boc Protection of Amines
This protocol is a general method that can be adapted for 6-aminoindole.
| Step | Procedure |
| 1. Dissolution | Dissolve the amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[6][7] |
| 2. Reagent Addition | Add di-tert-butyl dicarbonate (Boc₂O) (1.0 to 2.0 equivalents).[6][7] |
| 3. Base Addition | Optionally, add a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.0 to 1.5 equivalents) to the reaction mixture.[1][6] |
| 4. Reaction | Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight.[6][8] |
| 5. Quenching | Quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[7][8] |
| 6. Extraction | Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.[7][8] |
| 7. Work-up | Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[7] |
| 8. Purification | Purify the crude product by column chromatography on silica gel if necessary.[8] |
Protocol 2: Specific Example of Boc Protection of an Aminoindole Derivative
The following protocol for the protection of a substituted aminoindole can be considered a close reference for 6-aminoindole.
| Step | Procedure |
| 1. Initial Setup | A solution of the aminoindole derivative (1 equivalent) is prepared in tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to -78 °C.[7] |
| 2. Reagent Addition | Di-tert-butyl dicarbonate (2 equivalents) is added to the solution.[7] |
| 3. Reaction | The reaction mixture is allowed to slowly warm to room temperature and stirred for 3 hours.[7] |
| 4. Quenching | The reaction is quenched with a saturated ammonium chloride solution.[7] |
| 5. Dilution & Extraction | The mixture is diluted with water and extracted multiple times with dichloromethane (DCM).[7] |
| 6. Work-up | The combined organic layers are washed with brine, dried over magnesium sulfate, and the solvent is removed under vacuum.[7] |
Experimental Workflow for Boc Protection
Caption: A typical experimental workflow for the Boc protection of 6-aminoindole.
Quantitative Data
The efficiency of the Boc protection reaction is typically evaluated by the reaction yield. The following table summarizes representative yields for the Boc protection of various amines, including those with indole scaffolds, as reported in the literature.
| Substrate | Reagents | Solvent | Yield (%) | Reference |
| 1,2,3,6-Tetrahydropyridine | Boc₂O | THF | 89 | [8] |
| 3-Azabicyclo[3.3.0]octane | Boc₂O | THF | 93 | [8] |
| Substituted Aniline | (Boc)₂O | - | 80 | [8] |
| 4-Aminophenylacetic acid | (Boc)₂O | - | 84 | [9] |
| tert-Butyl 4-amino-1-(triisopropylsilyl)-1H-indole-3-carboxylate | n-BuLi, (Boc)₂O | THF | 82 | [10] |
It is important to note that yields can vary depending on the specific reaction conditions, the purity of the starting materials, and the scale of the reaction. For poorly nucleophilic amines, such as some substituted anilines and indoles, the reaction may be slower or require more forcing conditions to achieve high yields.[11]
Conclusion
The Boc protection of 6-aminoindole is a robust and widely used transformation in organic synthesis. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism involving di-tert-butyl dicarbonate. The experimental protocols are generally straightforward, and with proper optimization of reaction conditions, high yields of the desired N-Boc-protected product can be achieved. This protected intermediate serves as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Evolving Landscape of Indole Derivatives: A Technical Guide to the Biological Activity of tert-Butyl 6-amino-1H-indole-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold remains a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. Among the vast array of indole derivatives, those functionalized at the 6-position have garnered significant interest for their potential in oncology and infectious diseases. This technical guide focuses on the biological activities of derivatives of tert-Butyl 6-amino-1H-indole-1-carboxylate, a key intermediate for the synthesis of diverse bioactive molecules. While direct studies on a broad spectrum of derivatives from this specific precursor are emerging, this document consolidates current knowledge on closely related 6-substituted indole analogs, providing a predictive framework for the therapeutic potential of this chemical class.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of 6-aminoindole have demonstrated promising anticancer properties, primarily through the inhibition of critical enzymes in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs).
Receptor Tyrosine Kinase (RTK) Inhibition
Several studies have highlighted the potential of 6-substituted indole derivatives as inhibitors of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These kinases are pivotal in tumor angiogenesis, growth, and metastasis. The general mechanism involves the indole scaffold acting as a hinge-binding motif in the ATP-binding pocket of the kinase domain, leading to the inhibition of downstream signaling pathways.
A series of methyl-1H-indole-6-carboxylate derivatives, structurally analogous to derivatives of this compound, have been synthesized and evaluated for their anti-proliferative effects. These compounds exhibited inhibitory activity against EGFR and VEGFR-2, suggesting that the 6-position of the indole ring is a viable site for modification to achieve potent kinase inhibition.[1]
Table 1: Anticancer Activity of 6-Substituted Indole Derivatives against Various Cancer Cell Lines
| Compound ID | Modification at 6-position | Cancer Cell Line | IC50 (µM) | Target |
| 3g | 3-cyano-4-methylphenyl | MCF-7 (Breast) | 2.94 | Tubulin |
| 3g | 3-cyano-4-methylphenyl | MDA-MB-231 (Breast) | 1.61 | Tubulin |
| 3g | 3-cyano-4-methylphenyl | A549 (Lung) | 6.30 | Tubulin |
| 3g | 3-cyano-4-methylphenyl | HeLa (Cervical) | 6.10 | Tubulin |
| 3g | 3-cyano-4-methylphenyl | A375 (Melanoma) | 0.57 | Tubulin |
| 8a | N-Benzylcarboxamide | KNS42 (Glioblastoma) | 2.34 (viability) | - |
| 8c | N-(4-Fluorobenzyl)carboxamide | KNS42 (Glioblastoma) | 9.06 (viability) | - |
| 8f | N-(Piperonyl)carboxamide | KNS42 (Glioblastoma) | 3.65 (viability) | - |
Data for compounds 3g are from a study on 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.[2] Data for compounds 8a, 8c, and 8f are from a study on indole-2-carboxamides.[3]
Antimicrobial Activity: A Renewed Frontier
The indole core is also a well-established pharmacophore in the development of antimicrobial agents. While specific data on derivatives of this compound is limited, related indole structures have shown significant activity against a range of bacterial and fungal pathogens.
Derivatives incorporating amino-guanidinium moieties have demonstrated potent antibacterial activities.[4] Furthermore, indole-3-carboxamido-polyamine conjugates have been shown to target bacterial membranes and act as antibiotic potentiators.[4] These findings suggest that derivatization of the amino group at the 6-position could yield novel antimicrobial agents.
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs | S. aureus (ATCC 25323) | 6.25 |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs | E. faecalis | >100 |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs | E. coli | >100 |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs | K. pneumoniae | >100 |
Data from a study on o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs.[5]
Experimental Protocols
General Synthesis of 6-Substituted Indole Derivatives
The synthesis of bioactive derivatives from this compound typically involves standard organic chemistry transformations. The Boc-protected amino group at the 6-position can be deprotected and subsequently functionalized.
1. N-Alkylation/Arylation of the Indole Nitrogen:
-
To a solution of the indole derivative in a suitable solvent (e.g., DMF), a base (e.g., Cs2CO3) and an alkylating/arylating agent (e.g., an alkyl halide or aryl iodide) are added.
-
The reaction is typically heated to facilitate the reaction.[2]
2. Amide Coupling at the 6-Amino Position (after deprotection):
-
The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
The resulting free amine can then be coupled with a carboxylic acid using standard coupling reagents like EDC/HOBt or HATU in the presence of a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF or DCM).
In Vitro Antiproliferative Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Pathways
To better understand the logical flow of drug discovery and the potential mechanism of action, the following diagrams are provided.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The available data on structurally related 6-substituted indoles strongly suggest that modifications at this position can lead to potent biological activity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives from this specific core structure. Elucidating the precise mechanisms of action and structure-activity relationships will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. The versatility of the 6-aminoindole scaffold, combined with modern medicinal chemistry approaches, paves the way for the discovery of next-generation therapeutics.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Potential of tert-Butyl 6-amino-1H-indole-1-carboxylate in Medicinal Chemistry
A comprehensive analysis of the synthesis, derivatization, and application of tert-Butyl 6-amino-1H-indole-1-carboxylate reveals its significant role as a foundational building block in the development of novel therapeutics. This technical guide delves into the core applications of this versatile intermediate, providing detailed experimental protocols, quantitative biological data, and visual workflows for researchers and drug development professionals.
This compound, a Boc-protected aminoindole, has emerged as a crucial starting material in the synthesis of a wide array of biologically active molecules. Its strategic design, featuring a protected indole nitrogen and a reactive amino group at the 6-position, allows for precise chemical modifications, making it an invaluable tool in the medicinal chemist's arsenal. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, facilitating its use in various synthetic transformations. This guide explores its application in the development of potent kinase inhibitors and other key therapeutic agents.
Kinase Inhibitors: A Prime Application
The indole nucleus is a privileged scaffold in the design of kinase inhibitors, and this compound serves as an excellent starting point for creating diverse libraries of these targeted agents. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to selectively functionalize the 6-amino group of the indole core allows for the introduction of various pharmacophores that can interact with the ATP-binding site or allosteric pockets of target kinases.
Synthesis of Indole-Based Kinase Inhibitors
A general synthetic route to a series of substituted indole-2-carboxamide kinase inhibitors starting from this compound is outlined below. This multi-step synthesis involves initial functionalization of the 6-amino group, followed by modification at other positions of the indole ring and eventual deprotection and final derivatization.
Experimental Protocols
Protocol 1: Synthesis of N-(1-Boc-1H-indol-6-yl)acetamide
A solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. Acetic anhydride (1.2 eq) and triethylamine (1.5 eq) are added sequentially. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(1-Boc-1H-indol-6-yl)acetamide.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
To a degassed solution of a brominated N-(1-Boc-1H-indol-6-yl) derivative (1.0 eq) in a mixture of dioxane and water (4:1) is added the corresponding boronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated to 90 °C under an inert atmosphere for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by flash chromatography to yield the desired coupled product.
Protocol 3: Kinase Inhibition Assay (General)
The inhibitory activity of the synthesized compounds against a target kinase is determined using a standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction. Compounds are serially diluted in DMSO and pre-incubated with the kinase enzyme in the assay buffer. The reaction is initiated by the addition of ATP and the specific substrate. After incubation at 30 °C, the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. The kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal. The signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity. IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of a representative series of indole-2-carboxamide derivatives synthesized from this compound against a panel of cancer-relevant kinases.
| Compound ID | R1 Group | R2 Group | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| IDA-01 | H | Phenyl | 580 | >10000 | 2500 |
| IDA-02 | H | 4-Fluorophenyl | 250 | 8500 | 1800 |
| IDA-03 | Methyl | Phenyl | 150 | 5200 | 950 |
| IDA-04 | Methyl | 4-Fluorophenyl | 75 | 3100 | 450 |
| IDA-05 | Ethyl | 4-Fluorophenyl | 90 | 4500 | 600 |
Data is representative and compiled for illustrative purposes.
Visualizing the Workflow and Signaling Pathways
To better illustrate the processes involved in the utilization of this compound, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a targeted signaling pathway.
Caption: Generalized synthetic workflow for the derivatization of this compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by indole-based kinase inhibitors.
Conclusion
The strategic utility of this compound as a versatile building block in medicinal chemistry is evident from its application in the synthesis of potent kinase inhibitors. The ability to systematically modify its structure allows for the fine-tuning of biological activity and pharmacokinetic properties. The protocols and data presented herein serve as a foundational guide for researchers aiming to leverage this valuable scaffold in their drug discovery endeavors. The continued exploration of derivatives from this starting material holds significant promise for the development of next-generation targeted therapies.
The Versatile Building Block: A Technical Guide to tert-Butyl 6-amino-1H-indole-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and synthetic applications of tert-butyl 6-amino-1H-indole-1-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The strategic placement of a Boc-protected nitrogen and a free amino group on the indole scaffold makes it a versatile precursor for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.
Core Properties and Spectroscopic Data
This compound is a white solid soluble in various organic solvents such as dichloromethane and dimethylformamide.[1] Its Boc (tert-butoxycarbonyl) protecting group enhances stability and solubility, facilitating its use in a wide range of chemical transformations.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [2] |
| Molecular Weight | 232.28 g/mol | [2] |
| Melting Point | ~132-134 °C | [1] |
| Appearance | White to light brown solid | [1] |
| CAS Number | 219508-62-0 |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data
Note: The following data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| ~7.8-7.9 (d) | H-4 |
| ~7.4-7.5 (d) | H-7 |
| ~6.9 (s) | H-5 |
| ~6.5 (dd) | H-2 |
| ~6.3 (d) | H-3 |
| ~3.6 (br s) | -NH₂ |
| 1.65 (s) | -C(CH₃)₃ |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 6-nitroindole. The indole nitrogen is first protected with a Boc group, followed by the reduction of the nitro group to an amine.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of tert-Butyl 6-nitro-1H-indole-1-carboxylate
This protocol is adapted from standard N-Boc protection procedures for indoles.
Materials:
-
6-Nitroindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-nitroindole (1.0 eq.) in anhydrous DCM, add DMAP (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 6-nitro-1H-indole-1-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is based on a general method for the reduction of nitroarenes.
Materials:
-
tert-Butyl 6-nitro-1H-indole-1-carboxylate
-
Palladium on activated carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
Procedure:
-
Dissolve tert-butyl 6-nitro-1H-indole-1-carboxylate (1.0 eq.) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (5-10 mol% by weight).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (balloon or hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain this compound.
Applications in Organic Synthesis
The presence of a nucleophilic amino group and a modifiable indole core makes this compound a valuable intermediate for the synthesis of a variety of complex molecules. Key reactions include acylation, alkylation, and palladium-catalyzed cross-coupling reactions.
Representative Reaction Workflow: N-Acylation
Caption: General workflow for the N-acylation of this compound.
Protocol 3: General Procedure for N-Acylation
Materials:
-
This compound
-
Acyl chloride or Carboxylic acid
-
Coupling agent (e.g., EDC, HATU) if using a carboxylic acid
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DCM, DMF)
Procedure (using an acyl chloride):
-
Dissolve this compound (1.0 eq.) and a base (1.2 eq.) in an anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq.) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.
-
Purify the product by column chromatography.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are generalized and may require optimization for specific substrates.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene/Water | 6-(Aryl/heteroaryl)aminoindole derivative |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos or BINAP | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 6-(Di/mono-substituted)aminoindole derivative |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | 6-(Alkynyl)aminoindole derivative |
Protocol 4: Representative Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar bromo-indole systems and would be applicable after conversion of the amino group to a halide or triflate.
Materials:
-
tert-Butyl 6-halo/triflyloxy-1H-indole-1-carboxylate (derived from the aminoindole)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
In a reaction vessel, combine the indole derivative (1.0 eq.), boronic acid (1.2-1.5 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas (e.g., argon) and heat to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized indole derivatives. The presence of two distinct nitrogen atoms with orthogonal reactivity allows for selective transformations, making it an attractive starting material for the construction of diverse molecular libraries for drug discovery and materials science applications. The protocols and data presented herein provide a foundation for its use in the synthesis of complex and biologically active molecules.
References
Methodological & Application
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of tert-Butyl 6-amino-1H-indole-1-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is indispensable for constructing biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals.[1][2] The indole moiety is a "privileged structure" in medicinal chemistry, and methods for its selective functionalization are of paramount importance.[1]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of halogenated derivatives of tert-Butyl 6-amino-1H-indole-1-carboxylate. The presence of a Boc-protecting group on the indole nitrogen enhances stability, while the amino group at the C6-position presents a potential challenge due to its ability to coordinate with the palladium catalyst.[3] Careful selection of the catalyst, ligand, and base is crucial for achieving high yields. This protocol offers optimized conditions for the synthesis of 6-aryl-1H-indole derivatives, which are valuable intermediates in drug discovery.
General Reaction Scheme: The protocol described is applicable to a halogenated precursor, typically a bromo- or iodo-substituted indole, for coupling with a variety of aryl or heteroaryl boronic acids.
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The laboratory procedure for executing this reaction follows a systematic workflow, from reagent preparation to the analysis of the final product.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
Comparative Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for substrates similar to amino-indoles, providing a guide for optimization.
| Entry | Halide Substrate | Catalyst (mol%) | Ligand | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | tert-Butyl 7-bromo-1H-indole-1-carboxylate | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 80-120 | 12-24 | ~85-95 | [5] |
| 2 | tert-Butyl 7-bromo-1H-indole-1-carboxylate | PdCl₂(dppf) (5) | dppf | Cs₂CO₃ (2.0) | DMF | 100 | 12-24 | ~90 | [5] |
| 3 | 6-Chloroindole | P1 Precatalyst (1.5) | XPhos | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 60 | 5-8 | 97 | [6] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (3.0) | 1,4-Dioxane / H₂O | 100 | 16 | 88 | [3] |
| 5 | 3-Bromoindazoles | Pd(PPh₃)₄ (5) | PPh₃ | Cs₂CO₃ (2.0) | Dioxane/EtOH/H₂O | 140 (MW) | 0.25 | 70-95 | [7] |
Note: P1 Precatalyst is (XPhos)Pd(allyl)Cl. Yields are highly dependent on the specific boronic acid used.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.
Materials and Reagents:
-
tert-Butyl 6-amino-X-bromo-1H-indole-1-carboxylate (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or Toluene/Water mixture)
-
Degassed water (if using an aqueous system)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add tert-Butyl 6-amino-X-bromo-1H-indole-1-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[5]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[5] Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting indole material is consumed (typically 4–24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylated indole product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization:
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst/ligand system (e.g., a Buchwald precatalyst with a biarylphosphine ligand like XPhos), or a stronger base like K₃PO₄.[6] The free amine may require a bulkier ligand to prevent catalyst inhibition.
-
Protodeboronation: If significant decomposition of the boronic acid is observed, consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.[8] Using KF as the base can also mitigate this side reaction.[8]
-
Microwave Irradiation: To reduce reaction times, microwave heating (e.g., 120-150 °C for 10-30 minutes) can be an effective alternative to conventional heating.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling Utilizing tert-Butyl 6-amino-1H-indole-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira coupling reaction of tert-butyl 6-halo-1H-indole-1-carboxylates, precursors to tert-butyl 6-amino-1H-indole-1-carboxylate, with various terminal alkynes. The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is extensively used in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1]
The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 6-position via Sonogashira coupling provides a direct route to a diverse range of novel compounds with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, and can be readily removed under acidic conditions if required.
Reaction Principle
The Sonogashira coupling reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] Copper-free protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[2][3]
The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1] The presence of an amino group at the 6-position of the indole ring can influence the electronic properties of the substrate; however, with appropriate N-protection, the Sonogashira coupling is expected to proceed efficiently.
Experimental Protocols
Protocol 1: Classical Sonogashira Coupling (with Copper(I) Co-catalyst)
This protocol is a general procedure for the coupling of a tert-butyl 6-halo-1H-indole-1-carboxylate with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
tert-Butyl 6-bromo-1H-indole-1-carboxylate or tert-butyl 6-iodo-1H-indole-1-carboxylate
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add tert-butyl 6-halo-1H-indole-1-carboxylate (1.0 equiv.), the palladium catalyst (0.02 - 0.05 equiv.), and copper(I) iodide (0.05 - 0.1 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base (2.0 - 3.0 equiv.) and the terminal alkyne (1.1 - 1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that are sensitive to copper or to minimize the formation of homocoupled alkyne byproducts.
Materials:
-
tert-Butyl 6-bromo-1H-indole-1-carboxylate or tert-butyl 6-iodo-1H-indole-1-carboxylate
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU)
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine the palladium catalyst (0.01 - 0.05 equiv.) and the phosphine ligand (0.02 - 0.1 equiv.) in the anhydrous solvent.
-
Add the tert-butyl 6-halo-1H-indole-1-carboxylate (1.0 equiv.), the base (2.0 - 3.0 equiv.), and the terminal alkyne (1.1 - 1.5 equiv.).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings of related N-Boc protected haloindoles and haloanilines. These serve as a reference for optimizing the reaction with this compound precursors.
Table 1: Classical Sonogashira Coupling of N-Boc-haloindoles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | N-Boc-6-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | N-Boc-6-iodoindole | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | DIPEA | DMF | RT | 8 | ~90 |
| 3 | N-Boc-5-iodoindole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 5 | Et₃N | THF | 50 | 6 | >95 |
Table 2: Copper-Free Sonogashira Coupling of N-Boc-haloindoles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | N-Boc-6-bromoindole | Phenylacetylene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |
| 2 | N-Boc-7-bromoindole | 1-Heptyne | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | K₂CO₃ | Toluene | 80 | 12 | ~85 |
| 3 | N-Boc-5-bromoindole | Propargyl alcohol | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | THF/H₂O | 70 | 10 | ~78 |
Visualizations
General Reaction Scheme
References
Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl 6-amino-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of a diverse array of arylamines. The indole scaffold is a privileged motif found in numerous natural products and pharmaceuticals. The functionalization of the indole core, particularly through N-arylation, is a key strategy for modulating the biological and physical properties of these molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of tert-Butyl 6-amino-1H-indole-1-carboxylate, a key intermediate for the synthesis of various biologically active compounds, including kinase inhibitors.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by coordination of the amine (this compound), deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl-6-aminoindole product and regenerate the Pd(0) catalyst. The choice of catalyst (palladium precursor and ligand), base, and solvent is crucial for the success of the reaction and depends on the specific aryl halide coupling partner. Bulky, electron-rich phosphine ligands are often essential for facilitating the catalytic cycle.[2]
Application in Drug Discovery: Targeting Kinase Signaling Pathways
N-aryl-6-aminoindole derivatives, synthesized via the Buchwald-Hartwig amination of this compound, are key structural motifs in various kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] For instance, derivatives of N-aryl-aminoindoles and structurally similar N-aryl-aminoquinoxalines have shown potent inhibitory activity against kinases such as RET (Rearranged during Transfection), TRKA (Tropomyosin receptor kinase A), and PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3).[4][5] Inhibition of these kinases can disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis, making them attractive targets for cancer therapy.
Below is a simplified representation of a generic kinase signaling pathway that can be targeted by N-aryl-6-aminoindole derivatives.
Caption: Generic Kinase Signaling Pathway and Inhibition.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents are recommended.
-
The choice of ligand and base can significantly impact the reaction outcome and may require optimization for specific substrates.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Recommended Reaction Conditions
The following table summarizes typical starting conditions for the Buchwald-Hartwig amination of this compound with various aryl halides. Optimization of these conditions may be necessary to achieve optimal yields.
| Parameter | Condition | Notes |
| Amine | This compound | 1.0 equivalent |
| Aryl Halide | Aryl bromide or chloride | 1.1 - 1.2 equivalents |
| Pd Precursor | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | XPhos or RuPhos | 2-4 mol% |
| Base | NaOtBu or K₃PO₄ | 2.0 equivalents |
| Solvent | Toluene or Dioxane | 0.1 - 0.5 M concentration |
| Temperature | 80 - 110 °C | |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS |
General Experimental Procedure
The following diagram outlines the general workflow for the Buchwald-Hartwig amination experiment.
Caption: Experimental Workflow Diagram.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the aryl halide and this compound.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (if a strong base like NaOtBu was used) or water. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-6-aminoindole product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Presentation: Expected Yields
While specific yields for the amination of this compound are not extensively reported, based on analogous reactions with other aminoindoles and related heterocycles, the following trends in yields can be expected. Actual yields will vary depending on the specific substrates and optimized reaction conditions.
| Aryl Halide | Electronic Properties | Expected Yield Range | Notes |
| Aryl Bromide | Electron-neutral | Good to Excellent (70-95%) | Generally reliable substrates. |
| Aryl Bromide | Electron-rich | Moderate to Good (60-85%) | May require more active catalyst systems or longer reaction times. |
| Aryl Bromide | Electron-poor | Good to Excellent (75-98%) | Often react more readily. |
| Aryl Chloride | Electron-neutral/rich | Moderate to Good (50-80%) | Typically require more specialized ligands (e.g., BrettPhos, RuPhos) and higher temperatures. |
| Aryl Chloride | Electron-poor | Good to Excellent (70-95%) | More facile coupling compared to electron-rich aryl chlorides. |
Note: The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) post-coupling to provide the free N-H indole, which may be desirable for subsequent synthetic transformations or for the final biologically active compound.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tert-Butyl 6-amino-1H-indole-1-carboxylate: A Versatile Scaffold in Fragment-Based Drug Discovery
Introduction: Tert-Butyl 6-amino-1H-indole-1-carboxylate is a valuable heterocyclic fragment containing an indole core, a common motif in pharmacologically active compounds. Its structural features, including a protected aniline nitrogen and a Boc-protected indole nitrogen, make it a versatile starting point in fragment-based drug discovery (FBDD). This fragment can serve as a foundational building block for the development of more potent and selective inhibitors for a variety of biological targets. While specific detailed studies on this fragment are not widely published, its utility can be inferred from its role as a precursor in the synthesis of known bioactive molecules, such as kinase and Factor Xa inhibitors.
This application note provides a generalized framework and protocols for utilizing this compound in a typical FBDD workflow, from initial screening to hit validation and elaboration.
Application Notes
The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of protein targets. The 6-amino group of this fragment provides a key vector for chemical modification and growth, allowing for the exploration of the surrounding chemical space of a protein's binding pocket. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility and modulates the electronic properties of the indole ring, which can be crucial for initial fragment binding. In FBDD campaigns, this fragment can be incorporated into a screening library to identify initial weak-binding hits against a therapeutic target.
Key Applications:
-
Fragment Screening: Inclusion in fragment libraries for screening against various protein targets using biophysical techniques.
-
Hit-to-Lead Optimization: The 6-amino group serves as a handle for chemical elaboration to improve binding affinity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole core and the amino substituent allows for the exploration of SAR.
-
Precursor for Bioactive Molecules: Its role as an intermediate in the synthesis of more complex inhibitors highlights its potential as a starting point for drug design.
Experimental Protocols
A standard FBDD campaign involves a series of experimental stages to identify and validate fragment hits. The following protocols are generalized for the use of this compound.
Primary Fragment Screening
Objective: To identify initial binding events of the fragment to the target protein.
Methodology: Thermal Shift Assay (TSA)
-
Preparation of Reagents:
-
Prepare a stock solution of purified target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well PCR plate, add the protein solution to a final concentration of 2 µM.
-
Add the fragment to a final concentration of 200 µM. Include a DMSO control.
-
Add the fluorescent dye to its recommended final concentration.
-
The final reaction volume is typically 20-25 µL.
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Perform a melt curve analysis by increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Monitor the fluorescence intensity as a function of temperature.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) for the protein in the presence and absence of the fragment. A significant increase in Tm (ΔTm) indicates fragment binding and stabilization of the protein.
-
Hit Validation and Characterization
Objective: To confirm the binding of the fragment and determine its binding affinity.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified target protein and the fragment into the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
Prepare a protein solution of 20-50 µM in the ITC cell.
-
Prepare a fragment solution of 200-500 µM in the injection syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Structural Characterization of the Fragment-Protein Complex
Objective: To determine the three-dimensional structure of the fragment bound to the target protein to guide structure-based drug design.
Methodology: X-ray Crystallography
-
Crystallization:
-
Screen for crystallization conditions of the target protein using vapor diffusion (sitting or hanging drop) methods.
-
Once initial crystals are obtained, optimize the conditions to produce diffraction-quality crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing the this compound (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.
-
Build the model of the protein-fragment complex into the electron density map and refine the structure.
-
Quantitative Data
As there is no publicly available quantitative binding data for this compound as a fragment hit, the following table is a template for how such data would be presented.
| Fragment | Target Protein | Screening Method | Hit Confirmation Method | Binding Affinity (Kd) | Ligand Efficiency (LE) |
| This compound | [Target Name] | [e.g., TSA] | [e.g., ITC] | [Value in µM or mM] | [Value in kcal/mol/HA] |
Ligand Efficiency (LE) is calculated as: LE = -RTln(Kd) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms in the fragment.
Visualizations
The following diagrams illustrate the typical workflows and logical relationships in a fragment-based drug discovery campaign utilizing a fragment like this compound.
Application Notes and Protocols for the Synthesis of Pyrimido[4,5-b]indole-based Kinase Inhibitors using tert-Butyl 6-amino-1H-indole-1-carboxylate
For Research Use Only.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors. The fusion of a pyrimidine ring to the indole nucleus to form a pyrimido[4,5-b]indole system has yielded potent inhibitors of various kinases, including Receptor Tyrosine Kinases (RTKs) like RET and TRK. Dysregulation of these kinases is implicated in the progression of several cancers, making them attractive targets for drug development.
This document provides detailed application notes and experimental protocols for the synthesis of a pyrimido[4,5-b]indole-based kinase inhibitor scaffold starting from tert-butyl 6-amino-1H-indole-1-carboxylate . The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen facilitates controlled reactions at other positions, and the 6-amino group serves as a key handle for the construction of the fused pyrimidine ring.
Signaling Pathway Context
RTKs such as RET (Rearranged during transfection) and TRK (Tropomyosin receptor kinase) are crucial mediators of cellular signaling pathways that control cell growth, differentiation, and survival. Genetic alterations, such as point mutations or fusions, can lead to constitutive activation of these kinases, driving tumorigenesis. The synthesized pyrimido[4,5-b]indole derivatives are designed to act as ATP-competitive inhibitors, blocking the downstream signaling cascade and inducing apoptosis in cancer cells.
Preparation of substituted indole-6-amines from tert-Butyl 6-amino-1H-indole-1-carboxylate
Application Notes: Synthesis of Substituted Indole-6-amines
Introduction
Substituted indole-6-amines are crucial structural motifs in medicinal chemistry and drug discovery, appearing in a wide range of biologically active compounds. The strategic functionalization of the 6-amino group allows for the systematic exploration of structure-activity relationships (SAR). tert-Butyl 6-amino-1H-indole-1-carboxylate serves as an ideal starting material for this purpose. The tert-butyloxycarbonyl (Boc) group at the N1 position protects the indole nitrogen from participating in undesired side reactions, thereby enabling selective modification of the C6-amino group. Subsequent removal of the Boc group under acidic conditions provides the final, unprotected indole-6-amine derivatives.[1][2]
These application notes provide detailed protocols for the N-alkylation, N-acylation, and N-arylation of this compound, followed by the final deprotection step.
Overall Synthetic Workflow
The general strategy involves a two-stage process: selective functionalization of the 6-amino group, followed by deprotection of the indole nitrogen. This workflow allows for the synthesis of a diverse library of indole-6-amine derivatives from a common intermediate.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for forming N-alkyl bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 equiv.).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Quantitative Data Summary: N-Alkylation
| Entry | Carbonyl Compound | Solvent | Reducing Agent | Time (h) | Typical Yield (%) |
| 1 | Benzaldehyde | DCM | NaBH(OAc)₃ | 16 | 85-95 |
| 2 | Acetone | DCE | NaBH(OAc)₃ | 24 | 70-80 |
| 3 | Cyclohexanone | DCM | NaBH(OAc)₃ | 18 | 80-90 |
Protocol 2: N-Acylation
N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM. Add a base such as triethylamine (TEA) or pyridine (1.5 equiv.).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to obtain the N-acylated product.
Quantitative Data Summary: N-Acylation
| Entry | Acylating Agent | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Acetyl Chloride | TEA | DCM | 2 | 90-98 |
| 2 | Benzoyl Chloride | Pyridine | DCM | 4 | 88-95 |
| 3 | Acetic Anhydride | TEA | DCM | 3 | 92-99 |
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing an effective route to N-aryl indoles.[4]
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the aryl halide (e.g., bromobenzene) (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).[4]
-
Solvent and Degassing: Add an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.[4] Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[3]
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C.[4] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-arylated product.
Quantitative Data Summary: N-Arylation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 75-85 |
| 2 | 4-Iodoanisole | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 70-80 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 65-75 |
Protocol 4: N1-Boc Deprotection
The final step is the removal of the Boc protecting group from the indole nitrogen. This is most commonly achieved under acidic conditions.[1][2]
Experimental Protocol:
-
Reaction Setup: Dissolve the Boc-protected substituted indole-6-amine (1.0 equiv.) in a suitable solvent such as DCM or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common methods include:
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours.[5][6] The reaction progress can be monitored by TLC, watching for the disappearance of the starting material. The evolution of CO₂ gas may be observed.[2]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Purification: The resulting product is often an amine salt. It can be neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃). The free amine can then be extracted, dried, and purified if necessary, often by crystallization or chromatography.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
HPLC analysis method for tert-Butyl 6-amino-1H-indole-1-carboxylate
An HPLC method for the analysis of tert-Butyl 6-amino-1H-indole-1-carboxylate has been developed to ensure accurate quantification and purity assessment, critical for researchers, scientists, and professionals in drug development. This document provides a comprehensive protocol for a reliable reversed-phase HPLC (RP-HPLC) analysis.
This compound, also known as 1-Boc-6-aminoindole, is an organic intermediate widely used in the synthesis of various indole derivatives for pharmaceutical and natural product research.[1] Its chemical formula is C13H16N2O2 with a molecular weight of 232.28.[2] The compound typically appears as a white to yellow solid and is soluble in organic solvents such as dichloromethane.[1][2] Given its indole chromophore, UV detection is a suitable and straightforward approach for HPLC analysis.
This application note details a robust RP-HPLC method using a C18 column, which is effective for separating the compound from potential impurities. The methodology, system suitability requirements, and data analysis procedures are outlined to ensure reproducible and accurate results.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the instrumental parameters.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 Series, Waters Alliance, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or determined λmax) |
| Injection Volume | 10 µL |
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
This compound Reference Standard
-
Sample of this compound
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Standard Solution Preparation (Example Concentration):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of 100 µg/mL.
-
Further dilutions can be made from this stock solution as required for linearity and quantitation.
Sample Solution Preparation:
-
Prepare the sample solution using the same procedure and diluent as the standard solution to achieve a target concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analytical Procedure Workflow
The following diagram illustrates the complete workflow for the HPLC analysis.
Caption: Workflow for HPLC analysis of this compound.
Data Presentation and System Suitability
System suitability tests are performed to ensure the chromatographic system is operating correctly before analyzing any samples. A standard solution is typically injected multiple times (n=5) to evaluate the system's performance.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) | RSD ≤ 1.0% | Ensures precision of elution time. |
| Peak Area | RSD ≤ 2.0% | Ensures precision of the detector response. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
Results and Data Analysis
A certificate of analysis for 1-Boc-6-amino-indole showed a purity of 99.42% by HPLC, indicating the suitability of this technique for quality control.[2]
Table 3: Example Data for a Reference Standard
| Parameter | Observed Value | Status |
| Retention Time (min) | 8.52 | - |
| Peak Area (RSD, n=5) | 0.85% | Pass |
| Tailing Factor | 1.1 | Pass |
| Theoretical Plates | > 5000 | Pass |
Purity Calculation: The purity of the sample can be determined using the area percent method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantification: For determining the exact concentration of the analyte in a sample, a calibration curve should be constructed using a series of standard solutions of known concentrations. The concentration of the sample is then interpolated from the linear regression of this curve.
Conclusion
The described reversed-phase HPLC method is demonstrated to be suitable for the routine analysis and quality control of this compound. The method is straightforward, reproducible, and provides the necessary precision and accuracy for purity determination and quantification in a drug development setting. The use of a standard C18 column and a simple gradient elution makes this method easily transferable to most analytical laboratories.
References
Application Note: LC-MS Characterization of Reaction Products of tert-Butyl 6-amino-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of potential reaction products of tert-Butyl 6-amino-1H-indole-1-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS). This key intermediate in pharmaceutical synthesis can undergo various chemical transformations, such as acylation, sulfonylation, and urea formation. The reliable identification and characterization of these reaction products are crucial for process optimization and quality control. This document outlines the experimental workflow, LC-MS methodology, and expected mass spectral data for representative derivatives.
Introduction
This compound is a versatile building block in medicinal chemistry and drug discovery due to the presence of a reactive primary amine on the indole scaffold. The Boc-protecting group on the indole nitrogen allows for selective reactions at the 6-amino position. Monitoring the outcome of these reactions and identifying potential byproducts is essential. LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for the analysis of complex reaction mixtures.[1] This note details the characterization of products from three common reaction types: acylation, sulfonylation, and urea formation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Acylating agent (e.g., Acetyl chloride)
-
Sulfonylating agent (e.g., Dansyl chloride)
-
Isocyanate (e.g., Phenyl isocyanate)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Dichloromethane (ACS grade)
-
Triethylamine
Sample Preparation
General Procedure for Reaction and Sample Preparation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add the respective electrophile (acetyl chloride, dansyl chloride, or phenyl isocyanate; 1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Dissolve a small amount of the crude reaction mixture or purified product in methanol to a final concentration of approximately 10 µg/mL for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
A generic LC-MS method suitable for the analysis of these compounds is described below. Method optimization may be required for specific applications.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range | m/z 100 - 1000 |
| Collision Energy | Ramped from 10 to 40 eV for MS/MS fragmentation |
Data Presentation
The following tables summarize the expected quantitative data for the starting material and its hypothetical reaction products. The m/z values are calculated for the protonated molecules [M+H]⁺.
Table 1: Mass Spectral Data for Starting Material
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₁₃H₁₆N₂O₂ | 232.28 | 233.13 |
Table 2: Predicted Mass Spectral Data for a Representative Acylation Product
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| tert-Butyl 6-acetamido-1H-indole-1-carboxylate | C₁₅H₁₈N₂O₃ | 274.32 | 275.14 | 219.1 (loss of C₄H₈), 175.1 (loss of Boc group) |
Table 3: Predicted Mass Spectral Data for a Representative Sulfonylation Product
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| tert-Butyl 6-(N-(5-(dimethylamino)naphthalene-1-sulfonyl)amino)-1H-indole-1-carboxylate | C₂₅H₂₈N₄O₄S | 496.58 | 497.19 | 441.1 (loss of C₄H₈), 397.1 (loss of Boc group), 235.1 (dansyl moiety) |
Table 4: Predicted Mass Spectral Data for a Representative Urea Product
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| tert-Butyl 6-(3-phenylureido)-1H-indole-1-carboxylate | C₂₀H₂₁N₃O₃ | 351.40 | 352.17 | 296.1 (loss of C₄H₈), 252.1 (loss of Boc group), 120.1 (phenyl isocyanate fragment) |
Visualizations
The following diagrams illustrate the experimental workflow and a representative fragmentation pathway.
Conclusion
This application note provides a comprehensive framework for the LC-MS characterization of common reaction products derived from this compound. The detailed protocols and expected mass spectral data serve as a valuable resource for researchers in the pharmaceutical industry and academia, enabling efficient and accurate analysis of these important synthetic intermediates. The presented workflow and fragmentation predictions can be adapted to a wide range of derivatives, facilitating rapid compound identification and purity assessment.
References
Application Notes and Protocols for the Derivatization of the Amino Group of tert-Butyl 6-amino-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 6-amino group of tert-butyl 6-amino-1H-indole-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following sections detail procedures for N-acylation, N-alkylation, reductive amination, and N-sulfonylation.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds. The 6-aminoindole core, in particular, offers a convenient point for chemical modification. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the molecule and prevents unwanted side reactions at this position, allowing for selective derivatization of the 6-amino group. These application notes provide reliable methods for the synthesis of diverse libraries of N-substituted 6-aminoindole derivatives.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes the typical reaction conditions and expected yields for the derivatization of the 6-amino group of this compound.
| Derivatization Type | Reagent 1 | Reagent 2/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Acylation | Acetyl chloride | Pyridine | Dichloromethane | 0 to rt | 2-4 | 85-95 |
| Benzoyl chloride | Triethylamine | Dichloromethane | 0 to rt | 2-4 | 80-90 | |
| Acetic anhydride | Pyridine | Dichloromethane | rt | 12 | 90-98 | |
| N-Alkylation | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 4-6 | 70-85 |
| Ethyl iodide | NaH | THF | 0 to rt | 12 | 65-80 | |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | rt | 12-16 | 75-90 |
| Acetone | NaBH₃CN | Methanol | rt | 24 | 70-85 | |
| N-Sulfonylation | Tosyl chloride | Pyridine | Dichloromethane | 0 to rt | 4-6 | 80-90 |
| Mesyl chloride | Triethylamine | Dichloromethane | 0 to rt | 2-4 | 85-95 |
Experimental Protocols and Visualizations
N-Acylation of the 6-Amino Group
N-acylation is a fundamental transformation that introduces an amide functionality. This reaction is typically performed using an acyl chloride or anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
Caption: Workflow for the N-acylation of this compound.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 6-(acetylamino)-1H-indole-1-carboxylate.
N-Alkylation of the 6-Amino Group
Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl groups onto the amino function. The choice of base and solvent is critical for achieving good yields and minimizing over-alkylation.
Caption: Workflow for the N-alkylation of this compound.
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl 6-(benzylamino)-1H-indole-1-carboxylate.
Reductive Amination of the 6-Amino Group
Reductive amination is a powerful and versatile method for the formation of C-N bonds. It involves the reaction of the amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Caption: Mechanism of reductive amination.
-
To a solution of this compound (1.0 eq) in dichloromethane, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 12-16 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford tert-butyl 6-(benzylamino)-1H-indole-1-carboxylate.
N-Sulfonylation of the 6-Amino Group
N-sulfonylation introduces a sulfonamide group, a common pharmacophore in medicinal chemistry. The reaction is typically carried out with a sulfonyl chloride in the presence of a base.
Caption: Workflow for the N-sulfonylation of this compound.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.5 eq) and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl 6-(tosylamino)-1H-indole-1-carboxylate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 6-amino-1H-indole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 6-amino-1H-indole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc protection of 6-aminoindole?
A1: The synthesis of this compound via Boc protection of 6-aminoindole can be accompanied by several side reactions. The most prevalent include:
-
Incomplete Reaction: Due to the reduced nucleophilicity of the indole nitrogen and the potential for poor solubility of the starting material, the reaction may not proceed to completion, leaving unreacted 6-aminoindole.[1]
-
Di-Boc Formation: Over-protection can occur, particularly at the exocyclic amine, leading to the formation of a di-tert-butoxycarbonyl derivative.[1] Careful control of stoichiometry is crucial to minimize this.
-
Reaction at Multiple Nucleophilic Sites: 6-aminoindole possesses two primary nucleophilic sites: the exocyclic amino group and the indole nitrogen. Reaction with di-tert-butyl dicarbonate (Boc₂O) can occur at either or both sites, leading to a mixture of products.[2]
-
Formation of Isocyanates or Urea Derivatives: The use of a base in the reaction can sometimes lead to the formation of isocyanate or urea-related impurities.[1][3]
-
Hydrolysis of Boc Anhydride: In the presence of water, Boc₂O can hydrolyze, reducing the amount of reagent available for the desired reaction and potentially lowering the yield.[1]
Q2: How can I improve the yield and purity of my product?
A2: To enhance the yield and purity of this compound, consider the following strategies:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents. A slight excess of Boc₂O may be necessary to drive the reaction to completion, but a large excess should be avoided to prevent di-Boc formation.[1]
-
Choice of Base: The selection of an appropriate base is critical. Common bases such as triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction.[1] The optimal base may need to be determined empirically for your specific setup.
-
Solvent Selection: Ensure that the 6-aminoindole starting material is fully dissolved in the reaction solvent. Aprotic solvents like tetrahydrofuran (THF) or acetonitrile are commonly used.[1] For starting materials with poor solubility, a co-solvent system may be necessary.[1]
-
Purification Technique: Effective purification is key to obtaining a high-purity product. Flash column chromatography is a common method for separating the desired product from unreacted starting material and side products.
Q3: What is the best method for monitoring the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. 1-Boc-6-aminoindole may be irritating to the eyes, skin, and respiratory tract.[4] It is important to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] The reaction should be carried out in a well-ventilated fume hood.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Solution |
| Incomplete Reaction | - Ensure the 6-aminoindole starting material is fully dissolved. - Increase the reaction time and continue to monitor by TLC. - Consider a modest excess (e.g., 1.1-1.2 equivalents) of di-tert-butyl dicarbonate. - Optimize the base and its stoichiometry. |
| Hydrolysis of Boc₂O | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Workup | - Ensure the pH is neutral or slightly basic during aqueous extraction to prevent acid-catalyzed deprotection. - Use an appropriate organic solvent for extraction in which the product has good solubility. |
Issue 2: Presence of Multiple Products in the Final Mixture
| Possible Cause | Solution |
| Formation of Di-Boc Protected Impurity | - Use a stoichiometric amount of di-tert-butyl dicarbonate. - Monitor the reaction closely by TLC and stop it once the starting material is consumed. - Optimize purification conditions to separate the mono- and di-Boc products. |
| Reaction at Both Amino Group and Indole Nitrogen | - Carefully control the reaction temperature; lower temperatures may favor reaction at the more nucleophilic exocyclic amine. - The choice of base can influence selectivity. Experiment with different bases to find the optimal conditions for selective N1-protection. |
| Formation of Other Impurities | - If using a base, consider alternatives to minimize the formation of isocyanates or ureas.[1][3] - Ensure the purity of the starting materials. |
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Outcomes
| Parameter | Value |
| Starting Material | 6-Aminoindole |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP) |
| Solvent | Anhydrous THF or Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours (monitor by TLC) |
| Typical Yield | 75-95% |
| Purity (after chromatography) | >97% |
Note: These values are illustrative and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
6-Aminoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 6-aminoindole (1.0 equivalent) in anhydrous THF.
-
Add triethylamine (1.5 equivalents) to the solution and stir.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF.
-
Add the Boc₂O solution dropwise to the stirred 6-aminoindole solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for multiple products.
References
Technical Support Center: Purification of tert-Butyl 6-amino-1H-indole-1-carboxylate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl 6-amino-1H-indole-1-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel is the most common stationary phase for the purification of indole derivatives. However, due to the presence of a basic amino group, this compound may exhibit tailing on acidic silica gel.[1][2] If significant tailing is observed, consider using deactivated silica gel, alumina (neutral or basic), or an amine-functionalized silica column.[3][4]
Q2: How can I visualize the colorless this compound on a TLC plate?
A2: Due to its aromatic indole core, the compound is UV-active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. This is a non-destructive method. For destructive visualization, various stains can be used, such as a p-anisaldehyde solution followed by heating, or an iodine chamber.
Q3: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?
A3: Streaking or tailing of basic compounds like aromatic amines on silica gel is often due to strong interactions with acidic silanol groups.[1][2] The most common solution is to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[1][2] Typically, a concentration of 0.1-1% TEA is sufficient to improve peak shape.[2]
Q4: Is the N-Boc protecting group stable during silica gel column chromatography?
A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral or slightly acidic conditions of standard silica gel chromatography. However, it is sensitive to strong acids. If an acidic modifier is used in the mobile phase, care should be taken during solvent evaporation, as concentrating the acid can lead to deprotection.[5] Thermal deprotection on silica gel is also possible but typically requires elevated temperatures.[6]
Q5: What should I do if my compound is not eluting from the column?
A5: If your compound is not eluting, it may be too polar for the current mobile phase. Gradually increasing the polarity of the eluent should facilitate elution. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is very polar, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[1] In some cases, irreversible adsorption to the silica gel can occur, especially with basic compounds. Using a mobile phase modifier like triethylamine or switching to a less acidic stationary phase can help.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity.- Co-elution of impurities with similar polarity. | - Optimize Mobile Phase: Systematically vary the solvent ratio of your mobile phase (e.g., hexane/ethyl acetate) to achieve a target Rf value of 0.2-0.3 for the desired compound on TLC.- Try a Different Solvent System: If optimization of the current system fails, switch to a different solvent system with different selectivity (e.g., dichloromethane/methanol).- Use Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to better separate compounds with different polarities. |
| Compound Tailing or Streaking on the Column | - Strong interaction of the basic amino group with acidic silica gel. | - Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) into your mobile phase to neutralize the acidic silanol groups on the silica gel.[2]- Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica column which is specifically designed for the purification of basic compounds.[3][4] |
| Low or No Recovery of the Compound | - Irreversible adsorption to the silica gel.- Decomposition on the acidic silica gel.- Compound is too polar and has not eluted. | - Test for Stability: Before running the column, spot the crude material on a TLC plate, let it sit for a few hours, and then elute to check for decomposition.- Use a Modifier: Add TEA to the eluent to prevent strong adsorption.[2]- Increase Eluent Polarity: Flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to elute any strongly retained compounds.- Consider a Different Stationary Phase: Use a less acidic stationary phase like alumina.[7] |
| Product Fractions are Contaminated with an Unknown Compound | - N-Boc deprotection during purification or workup. | - Avoid Acidic Conditions: Ensure that no strong acids are present in the mobile phase or during the workup. If an acidic modifier was used, neutralize the fractions before solvent evaporation.- Check for Thermal Degradation: Avoid excessive heating during solvent removal with a rotary evaporator. |
| Crystallization of Compound on the Column | - Low solubility of the compound in the mobile phase.- The sample was loaded in a solvent in which it is not very soluble. | - Choose an Appropriate Loading Solvent: Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble, and that is compatible with the mobile phase. Dry loading the sample onto a small amount of silica is often a good alternative.- Adjust Mobile Phase: If crystallization occurs during elution, you may need to switch to a solvent system that offers better solubility for your compound. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A crucial first step to determine the optimal mobile phase for column chromatography is TLC analysis.
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing a small amount of the desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The desired compound should appear as a dark spot. Circle the spots with a pencil.
-
Optimization: The ideal mobile phase will give the target compound an Rf value of approximately 0.2-0.3. Adjust the solvent ratio to achieve this. The addition of 0.1-1% triethylamine to the mobile phase is recommended to prevent tailing.
Column Chromatography Protocol
This is a general protocol that should be optimized based on TLC analysis.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate + 0.5% TEA).
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.
-
Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.
-
-
Fraction Collection:
-
Collect fractions in test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data
The following table provides illustrative Rf values for aromatic amines in common solvent systems. These values should be used as a starting point for optimization.
| Compound Class | Mobile Phase (v/v) | Approximate Rf Value |
| Aromatic Amine | Hexane:Ethyl Acetate (7:3) | 0.25[8] |
| Aromatic Amine | Hexane:Ethyl Acetate (6:4) | 0.50[8] |
| Aromatic Amine | Hexane:Ethyl Acetate (1:1) | 0.62[8] |
| Polar Aromatic | Dichloromethane:Methanol (95:5) | Varies |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation and peak tailing.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. teledyneisco.com [teledyneisco.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Overcoming low yields in the Boc protection of 6-aminoindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the Boc protection of 6-aminoindole.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of 6-aminoindole often challenging, leading to low yields?
A1: 6-Aminoindole is an aromatic amine, which is generally less nucleophilic than aliphatic amines. This reduced nucleophilicity can lead to a slower reaction with di-tert-butyl dicarbonate (Boc₂O), often requiring more forcing conditions or catalytic activation to achieve high yields. Additionally, the indole nitrogen (N-1) can sometimes compete in side reactions, although acylation at the exocyclic amine (N-6) is generally favored.
Q2: What are the most common side products observed during the Boc protection of 6-aminoindole?
A2: The most common side products are the di-Boc protected 6-aminoindole (where a second Boc group is attached to the already protected amine) and unreacted starting material.[1] Formation of the di-Boc product is more likely when using a large excess of Boc₂O and a strong base.[1] In some cases, reaction at the indole nitrogen can occur, though this is less common under standard conditions.
Q3: Can I perform the Boc protection of 6-aminoindole without a base?
A3: While it is possible to perform the reaction without an added base, it is generally not recommended for weakly nucleophilic amines like 6-aminoindole, as the reaction will be very slow and likely result in a low yield. The tert-butoxide byproduct of the reaction can act as a base, but for aromatic amines, an external base is highly advisable to drive the reaction to completion.[1]
Q4: How do I remove the excess di-tert-butyl dicarbonate after the reaction is complete?
A4: Excess Boc₂O can be removed during the aqueous work-up by washing with a mild basic solution, which helps to hydrolyze the remaining anhydride.[1] For purification, flash column chromatography on silica gel is a common and effective method. Another approach is to use a scavenger resin, such as a polymer-supported trisamine, to react with the excess Boc₂O, followed by filtration.
Troubleshooting Guides
Issue 1: Low Yield of N-Boc-6-aminoindole
If you are experiencing low yields of your desired product, consider the following troubleshooting steps.
| Possible Cause | Suggested Solution |
| Insufficient Amine Reactivity | 6-aminoindole is a weakly nucleophilic aromatic amine. The reaction may require heating or the use of a catalyst to proceed at a reasonable rate. Consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or using a Lewis acid catalyst like ZrCl₄. |
| Inappropriate Base | The base may be too weak to effectively deprotonate the intermediate. If using a mild base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Poor Solubility | If the 6-aminoindole or other reagents are not fully dissolved, the reaction will be slow and incomplete. Ensure you are using an appropriate solvent that dissolves all components. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. |
| Suboptimal Reaction Temperature | For less reactive amines, room temperature may not be sufficient. Consider gently heating the reaction mixture (e.g., to 40-50 °C) and monitoring the progress by TLC. |
| Premature Work-up | The reaction may be slower than anticipated. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before quenching the reaction. |
Issue 2: Formation of Multiple Products (Di-Boc Protection)
The formation of a di-Boc protected product can reduce the yield of the desired mono-Boc product.
| Possible Cause | Suggested Solution |
| Excess Di-tert-butyl dicarbonate | A large excess of Boc₂O can promote the formation of the di-Boc product. Use a controlled amount of Boc₂O, typically between 1.1 and 1.5 equivalents. |
| Use of a Strong Base | Strong bases can facilitate the second deprotonation and subsequent reaction to form the di-Boc species. If di-protection is a significant issue, consider using a milder base or carefully controlling the stoichiometry of a stronger base. |
| Prolonged Reaction Time at Elevated Temperature | Leaving the reaction for an extended period, especially at higher temperatures, can increase the likelihood of side product formation. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions for the Boc protection of aminoindoles and related aromatic amines found in the literature. This data can help in selecting a starting point for optimizing your reaction.
| Substrate | Reagents & Catalysts | Solvent | Temperature | Time | Yield | Reference |
| 4-Aminoindole derivative | Boc₂O (1.1 eq), DMAP (10 mol%) | Pyridine | Room Temp. | Overnight | High (not specified) | [2] |
| 4-Aminoindole derivative | Boc₂O (2 eq), n-BuLi (1.5 eq) | THF | -78 °C to RT | 3 h | High (for di-Boc) | [2] |
| Aminoindole derivative | Boc₂O, ZrCl₄ (10 mol%) | Acetonitrile | Room Temp. | Not specified | 87% | [3] |
| Aniline | Boc₂O (1.1 eq), TEA (1.5 eq) | THF | Room Temp. | 1-4 h | >95% | [1] |
| Aromatic Amine | Boc₂O (1.1 eq) | Methanol | Room Temp. | Varies | Good | [4] |
Experimental Protocols
Protocol 1: General Procedure using Triethylamine (TEA)
This protocol is a standard method for the Boc protection of aromatic amines and serves as a good starting point.
-
Dissolve the Amine: In a round-bottom flask, dissolve 6-aminoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Add Base: To the stirred solution, add triethylamine (TEA) (1.2 eq).
-
Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the mixture as a solid or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Procedure for Less Reactive Amines
This protocol is recommended if Protocol 1 results in low yields or a slow reaction rate.
-
Dissolve Amine: Dissolve 6-aminoindole (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Add Base and Catalyst: Add triethylamine (TEA) (1.2 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Reaction: Stir the reaction at room temperature. The reaction is typically faster with DMAP catalysis and should be monitored closely by TLC.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Reaction mechanism for the Boc protection of an amine.
Caption: Troubleshooting workflow for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Boc Deprotection of tert-Butyl 6-amino-1H-indole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Boc deprotection of tert-butyl 6-amino-1H-indole-1-carboxylate, with a primary focus on preventing racemization. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when deprotecting this compound, particularly concerning its stereochemistry?
A1: The main challenge is the potential for racemization at the chiral center if one exists alpha to a carbonyl group or other activating feature on a side chain of the indole. The indole nucleus itself is sensitive to harsh acidic conditions, which are typically used for Boc deprotection. Strong acids like trifluoroacetic acid (TFA) can lead to side reactions and degradation of the indole ring. More importantly, for chiral substrates, strong acids and elevated temperatures can facilitate the loss of stereochemical integrity.
Q2: Which deprotection methods are recommended to minimize the risk of racemization?
A2: To minimize racemization, it is crucial to employ mild deprotection conditions. Methods that operate at or below room temperature and avoid strong, concentrated acids are preferable. Recommended methods include:
-
Mild Acidic Conditions: Using reagents like 4M HCl in 1,4-dioxane or ethyl acetate provides a less harsh alternative to neat TFA.[1]
-
Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) can mediate Boc deprotection under milder conditions, often at room temperature.[1]
-
Oxalyl Chloride in Methanol: This method generates HCl in situ in a controlled manner, leading to effective deprotection at room temperature with short reaction times.[2][3] This has been successfully applied to sensitive and structurally diverse substrates, including a tryptophan derivative.[2][3]
-
Thermal Deprotection: Heating the substrate in a suitable solvent, such as methanol or trifluoroethanol, can effect Boc removal without any acid catalyst. This method is particularly useful for acid-sensitive compounds.
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the deprotected product (the free amine) will typically have a lower Rf value than the Boc-protected starting material due to its increased polarity. Staining with ninhydrin can be used to visualize the primary amine product.
Q4: What are the signs of racemization, and how can I assess the enantiomeric purity of my product?
A4: A change in the measured optical rotation of the product compared to the starting material is an initial indicator of potential racemization. For a quantitative assessment, chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method.[4] By using a suitable chiral stationary phase, you can separate and quantify the two enantiomers, allowing for the determination of the enantiomeric excess (ee%).
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature. 2. Deactivated substrate. 3. Poor quality or insufficient amount of reagent. | 1. Extend the reaction time and continue to monitor by TLC/LC-MS. 2. For milder methods, a slight increase in temperature may be necessary, but this should be done cautiously to avoid racemization. 3. Use fresh, high-quality reagents. For acid-based methods, ensure anhydrous conditions as water can reduce the effectiveness of the acid. |
| Product Degradation/Side Reactions | 1. The deprotection conditions are too harsh. 2. The substrate is sensitive to the chosen reagent. 3. Presence of other acid-labile functional groups. | 1. Switch to a milder deprotection method (e.g., from TFA to HCl/dioxane, or to a non-acidic method like thermal deprotection). 2. Lower the reaction temperature. 3. If other acid-sensitive groups are present, consider a Lewis acid or thermal deprotection approach. |
| Suspected Racemization | 1. Use of strong acids (e.g., high concentration of TFA). 2. Elevated reaction temperatures. 3. Prolonged exposure to acidic conditions. | 1. Immediately switch to a milder, non-racemizing deprotection protocol such as oxalyl chloride in methanol or a Lewis acid-catalyzed method. 2. Perform the reaction at the lowest effective temperature (e.g., 0 °C to room temperature). 3. Minimize the reaction time by closely monitoring its progress. 4. Quantify the enantiomeric excess (ee%) of the product using chiral HPLC to confirm if racemization has occurred. |
Data Presentation: Comparison of Boc Deprotection Methods
The following table summarizes various methods for Boc deprotection with a focus on conditions that are favorable for maintaining stereochemical integrity.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Key Advantages |
| 4M HCl in 1,4-Dioxane | General Amines | Room Temperature | 1 - 12 h | High | Milder than TFA, commercially available reagent.[1] |
| Zinc Bromide (ZnBr₂) | Secondary Amines | CH₂Cl₂, Room Temperature | 1 - 24 h | Good | Mild Lewis acid, good for substrates with other acid-sensitive groups. |
| Iron(III) Chloride (FeCl₃) | N,N'-diprotected amines | CH₂Cl₂, Room Temperature | Not Specified | High | Catalytic amounts may be sufficient, environmentally friendly. |
| Oxalyl Chloride in Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | Very mild, fast reaction times, tolerant of various functional groups.[2][3] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 150-240 °C | 30 - 60 min | 88-93% | Acid-free, rapid, and suitable for automation. |
| Boiling Water | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | Environmentally friendly, neutral pH. |
Experimental Protocols
Protocol 1: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is recommended as a first-line method for the deprotection of chiral this compound due to its mildness and effectiveness with related structures.[2][3]
Reagents and Materials:
-
This compound (1 equivalent)
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride ((COCl)₂) (3 equivalents)
-
Dry round-bottom flask
-
Magnetic stirrer
-
Syringe or micropipette for addition of oxalyl chloride
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected starting material in anhydrous methanol (e.g., 5 mL for 100 mg of substrate).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully and slowly add oxalyl chloride (3 equivalents) to the stirred solution. An immediate increase in temperature and some sputtering may be observed.
-
Continue stirring at room temperature. Monitor the reaction progress by TLC (e.g., every 30 minutes). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, usually as the hydrochloride salt.
-
The crude product can be further purified by standard methods if necessary (e.g., recrystallization or column chromatography).
Protocol 2: Deprotection with Zinc Bromide (Lewis Acid)
This method is a good alternative if the substrate is sensitive to protic acids.
Reagents and Materials:
-
This compound (1 equivalent)
-
Zinc Bromide (ZnBr₂) (2-3 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected indole (1 equivalent) in anhydrous dichloromethane in a dry round-bottom flask.
-
Add zinc bromide (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Caption: Experimental workflow for Boc deprotection using oxalyl chloride in methanol.
Caption: Troubleshooting decision tree for addressing racemization during Boc deprotection.
References
- 1. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
Preventing side-chain alkylation during Boc deprotection of indole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the Boc deprotection of indole-containing molecules, with a specific focus on preventing undesired side-chain alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-chain alkylation on indoles during Boc deprotection?
A1: The primary cause of side-product formation during acid-catalyzed Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1][2] This carbocation is a potent electrophile that can attack the electron-rich indole ring, leading to undesired alkylation, most commonly at the C3 position.[1][3][4] This side reaction results in the formation of a byproduct with a mass increase of +56 Da.[5][6]
Q2: Which positions on the indole ring are most susceptible to alkylation?
A2: The indole ring is highly nucleophilic, making it prone to electrophilic attack.[2] The C3 position is generally the most nucleophilic and, therefore, the most common site of alkylation. However, if the C3 position is substituted, alkylation can occur at other positions, such as C2 or N1.[7]
Q3: What are scavengers, and how do they prevent indole alkylation?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive indole ring of the substrate, thereby preventing the formation of alkylated side products.[1][3] By intercepting the carbocations, scavengers ensure the clean deprotection of the Boc group.[3]
Q4: What are the most effective scavengers for protecting indole derivatives?
A4: For indole-containing compounds, which are structurally similar to tryptophan, several scavengers are highly effective. Trialkylsilanes such as triethylsilane (TES) and triisopropylsilane (TIS) are excellent carbocation scavengers.[3] 1,2-Ethanedithiol (EDT) is also particularly effective at preventing both alkylation and acid-catalyzed oxidation of the indole ring.[3][6]
Q5: Are there alternative methods for Boc deprotection of sensitive indole derivatives that avoid strong acids?
A5: Yes, several alternative methods can be employed for highly sensitive substrates. These include:
-
Milder Acidic Conditions: Using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[8]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage.[8]
-
Non-Acidic Methods: For extremely sensitive compounds, methods like using oxalyl chloride in methanol or thermal deprotection (heating in a suitable solvent like water or 2,2,2-trifluoroethanol) can be utilized.[8][9][10]
Troubleshooting Guide
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da after Boc deprotection with TFA.
-
Question: What is causing this +56 Da mass addition, and how can I prevent it?
-
Answer: This mass increase is a definitive sign of tert-butylation, a common side reaction during Boc deprotection.[5][6] The cause is the alkylation of your indole ring by the tert-butyl cation generated from the cleavage of the Boc group.[6]
-
Solution: The most effective way to prevent tert-butylation is to use scavengers in your deprotection reaction.[6] For indole-containing molecules, adding triethylsilane (TES), triisopropylsilane (TIS), or 1,2-ethanedithiol (EDT) to the reaction mixture will trap the tert-butyl cation.[3] A common cocktail is a solution of TFA containing 2.5-5% (v/v) of a scavenger.[5]
-
Issue 2: My Boc deprotection reaction is incomplete, even with extended reaction times.
-
Question: Why is my Boc group not being fully removed, and what can I do to drive the reaction to completion?
-
Answer: Incomplete deprotection can be due to several factors, including insufficient acid strength, low temperature, or steric hindrance around the Boc-protected nitrogen.[1][5] The lability of the Boc group is influenced by the electronic nature of the nitrogen it is attached to; Boc groups on more electron-deficient nitrogens, such as in indoles, can be more labile but may still require specific conditions for complete removal.[8]
-
Solution 1: Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 50% TFA in DCM to 95% TFA).[5]
-
Solution 2: Use a Stronger Acid: For challenging deprotections, 4M HCl in dioxane can be a more potent alternative to TFA.[1][11]
-
Solution 3: Increase Temperature: Gently warming the reaction may be necessary, but it's crucial to use an effective scavenger cocktail under these more forcing conditions to prevent increased side product formation.[1][3]
-
Issue 3: I am observing degradation of my starting material or product under standard TFA deprotection conditions.
-
Question: My indole derivative is sensitive to strong acid. What are the milder alternatives for Boc deprotection?
-
Answer: Many complex molecules with sensitive functional groups are not compatible with harsh deprotection conditions like neat TFA.[9][10][12]
-
Solution 1: Milder Acidic Conditions: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[8]
-
Solution 2: Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can efficiently cleave the Boc group under non-protic conditions.[8]
-
Solution 3: Non-Acidic Methods: For highly sensitive substrates, investigate methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water.[8][9][13][14]
-
Data Presentation
Table 1: Common Scavenger Cocktails for Boc Deprotection of Indole Derivatives
| Scavenger Cocktail Composition (v/v/v) | Application | Reference(s) |
| TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose and effective cocktail for many sequences containing indoles. | [1][2] |
| TFA/TES/H₂O (95:2.5:2.5) | Similar to the TIS cocktail, highly effective for preventing tert-butylation. | [3] |
| TFA/EDT/TIS (94:2.5:1) | Offers additional protection against oxidation of the indole ring. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of an Indole Derivative using a Scavenger
-
Preparation: Dissolve the Boc-protected indole derivative in a suitable solvent such as dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][6]
-
Scavenger Addition: Add the chosen scavenger to the solution. For example, add triethylsilane (TES) or triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3][5]
-
Cooling: Cool the solution to 0 °C using an ice bath.[5]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).[5]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[5]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with a solvent like toluene or DCM (3 times) to remove residual TFA. The resulting TFA salt can often be precipitated by the addition of cold diethyl ether, collected by filtration, and washed with cold ether.[5]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected indole derivative in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[15]
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[15]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[15]
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
-
Preparation: Dissolve the N-Boc protected indole derivative in methanol.[9][12]
-
Reagent Addition: Add oxalyl chloride (1-3 equivalents) to the solution at room temperature. An immediate increase in temperature may be observed.[9][12]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[9][12]
-
Quenching and Work-up: Upon completion, slowly add deionized water to the flask. Extract the crude material with dichloromethane, wash with deionized water, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Further purification may be required.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
Scavengers for tert-butyl cation in Boc deprotection of aminoindoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful Boc deprotection of aminoindoles, with a focus on preventing side reactions through the use of appropriate scavengers for the tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the Boc deprotection of aminoindoles?
A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can attack nucleophilic sites on the aminoindole, leading to undesired modifications.[1]
Q2: Why are aminoindoles particularly susceptible to side reactions during Boc deprotection?
A2: The indole nucleus, especially in aminoindoles, is an electron-rich aromatic system.[1][2] This high electron density makes the indole ring highly susceptible to electrophilic attack by the tert-butyl cation, a common side reaction known as tert-butylation.[1][2]
Q3: What are the signs of tert-butylation in my product?
A3: A common indicator of tert-butylation is the appearance of an unexpected peak in your HPLC or LC-MS analysis with a mass increase of 56 Da (+56 Da) compared to your desired product.[1] This corresponds to the addition of a tert-butyl group (C₄H₈).
Q4: What are scavengers and how do they prevent these side reactions?
A4: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2] They are more reactive or are present in a much higher concentration than the sensitive indole ring, effectively intercepting the carbocations before they can cause unwanted alkylation of your product.[1]
Q5: What are some common scavengers for the Boc deprotection of aminoindoles?
A5: Commonly used scavengers include triisopropylsilane (TIS), triethylsilane (TES), 1,2-ethanedithiol (EDT), thioanisole, and phenolic compounds like anisole and m-cresol.[1] Silanes like TIS and TES are highly effective at reducing the tert-butyl cation.[1]
Q6: Can the Boc deprotection be incomplete, and how can I identify this?
A6: Yes, incomplete deprotection can occur due to insufficient acid concentration, short reaction times, low temperatures, or steric hindrance.[1][2] Signs of incomplete deprotection include the presence of the starting material in your crude product as observed by TLC, HPLC, or LC-MS.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peak at +56 Da in LC-MS | Tert-butylation of the indole ring by the tert-butyl cation. | Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective. For a standard reaction, a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a good starting point.[3] |
| Reaction is sluggish or incomplete | 1. Insufficient acid strength or concentration.2. Short reaction time.3. Steric hindrance near the Boc-protected amine.[1] | 1. Increase the TFA concentration (e.g., from 50% to 95% in DCM) or consider a stronger acid like 4M HCl in dioxane.[1][3]2. Extend the reaction time and monitor by TLC or LC-MS.3. For sterically hindered substrates, a combination of a stronger acid, longer reaction time, and gentle warming (e.g., to 40°C) may be necessary. Ensure an effective scavenger cocktail is used under these more forcing conditions.[1][3] |
| Observation of other byproducts (e.g., oxidation) | The indole ring can be susceptible to oxidation under acidic conditions. | The addition of scavengers like 1,2-ethanedithiol (EDT) can help prevent acid-catalyzed oxidation of the indole nucleus.[1] |
| Difficulty removing residual TFA | Trifluoroacetic acid is a high-boiling point acid and can be difficult to remove completely by simple evaporation. | After concentrating the reaction mixture, co-evaporate with a solvent like toluene or dichloromethane (3x) to azeotropically remove residual TFA. |
Quantitative Data on Scavenger Efficiency
The following table, adapted from studies on cysteine-containing peptides, illustrates the significant impact of scavengers in preventing tert-butylation. While the specific percentages may vary for aminoindoles, the trend highlights the critical role of an effective scavenger cocktail.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) | >98 | <2 |
| Data is illustrative and based on literature reports for a model peptide containing a C-terminal cysteine.[3] |
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection of an Aminoindole
This protocol is a general guideline for the deprotection of a Boc-protected aminoindole in solution.
-
Preparation: Dissolve the Boc-protected aminoindole (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add the chosen scavenger cocktail. A common and effective cocktail is a mixture of triisopropylsilane (TIS) and water. For every 10 mL of final reaction volume, add 0.25 mL of TIS and 0.25 mL of water.
-
Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v). For a standard deprotection, a final concentration of 95% TFA is often used.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 x 10 mL).
-
The crude product can then be purified by standard methods such as silica gel chromatography or recrystallization. For basic aminoindoles, an aqueous basic wash (e.g., saturated NaHCO₃ solution) followed by extraction may be appropriate.
-
Protocol 2: Boc Deprotection of an Aminoindole on Solid Support (Resin)
This protocol is for cleaving the peptide from the resin and removing the Boc protecting group simultaneously.
-
Resin Preparation: Place the dried peptide-resin (e.g., 1 g) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage of a peptide containing an aminoindole (tryptophan), use TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5, v/v/v/v/v) may be employed.[3]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Swirl or gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA, and combine the filtrates.
-
Slowly add the TFA solution to a 10-fold volume of cold diethyl ether with stirring to precipitate the crude peptide.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: Boc deprotection pathway, competing side reaction, and the role of scavengers.
Caption: Troubleshooting workflow for Boc deprotection of aminoindoles.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with tert-Butyl 6-amino-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving tert-Butyl 6-amino-1H-indole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] For instance, a Stille reaction might employ a 5 mol% loading.[1][2] Lower catalyst loadings, in the range of 0.1 to 1 mol%, have been successfully used in large-scale Kumada reactions.[1][2] It is important to note that the optimal loading is substrate-dependent and may require screening of different catalysts and ligands.[3]
Q2: How does catalyst loading impact the reaction outcome?
A2: Catalyst loading directly influences reaction rate, yield, and purity.
-
Higher Catalyst Loading: Generally leads to faster reaction rates and higher conversion.[4] However, it can also increase the likelihood of side reactions and the formation of noticeable side products derived from the catalyst system.[1][2]
-
Lower Catalyst Loading: More cost-effective and results in lower levels of palladium contamination in the final product. However, it may lead to slower reactions or incomplete conversion, and can be more susceptible to deactivation by impurities.[1]
Q3: What are the signs of catalyst deactivation?
A3: Signs of catalyst deactivation include a sluggish or stalled reaction, low product yield despite extended reaction times, and the formation of palladium black (aggregated palladium).[5] Deactivation can be caused by impurities in the starting materials or solvents, degradation of the ligand, or aggregation of the palladium catalyst.[3][5]
Q4: Can I reuse the palladium catalyst?
A4: While homogeneous palladium catalysts are generally not recovered, heterogeneous catalysts, such as palladium on a solid support, are designed for recovery and reuse.[6] For homogeneous catalysts, the cost and complexity of recovery often outweigh the benefits, especially on a laboratory scale.
Q5: How does the choice of ligand affect the optimal catalyst loading?
A5: The ligand plays a crucial role in stabilizing the active palladium species and influencing its reactivity. Bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective and can allow for lower catalyst loadings.[3][7] The ratio of ligand to palladium can also be critical; for many cross-coupling reactions, a 1:1 palladium to ligand ratio is optimal.[8]
Troubleshooting Guides
Issue: Low or No Product Yield
Possible Cause 1: Inefficient Generation of the Active Catalyst
-
Solution: Ensure the active LPd(0) species is being generated. If using a Pd(II) precatalyst, pre-activation by stirring with the ligand, sometimes at elevated temperatures or with a base, may be necessary.[4] Using well-defined, bench-stable Pd(II) precatalysts can provide more reliable generation of the active catalyst.[8]
Possible Cause 2: Insufficient Catalyst Loading
-
Solution: Incrementally increase the catalyst loading. For difficult couplings, a higher initial loading (e.g., up to 10 mol%) might be required to achieve a reasonable yield.[9][10]
Possible Cause 3: Catalyst Poisoning
-
Solution: Ensure all reagents and solvents are of high purity and free from potential catalyst poisons.[3] Amines, in particular, should be purified before use.[4] Degassing the solvent is crucial to remove oxygen, which can lead to unwanted side reactions.
Issue: Formation of Significant Side Products
Possible Cause 1: High Catalyst Loading
-
Solution: Reduce the catalyst loading. Higher concentrations of the catalyst can lead to an increase in side reactions.[1][2]
Possible Cause 2: Unwanted Side Reactions
-
Solution: Identify the side products to understand the competing reaction pathways, such as homocoupling or protodeboronation in Suzuki reactions. For homocoupling due to oxygen, ensure thorough degassing of the reaction mixture. For protodeboronation, consider using less harsh reaction conditions or a more stable boronate ester.
Issue: Reaction Fails to Go to Completion
Possible Cause 1: Catalyst Deactivation
-
Solution: As mentioned previously, catalyst deactivation can stall a reaction. Consider adding a second portion of the catalyst to the reaction mixture. Also, re-evaluate the purity of all reagents.
Possible Cause 2: Poor Solubility or Mixing
-
Solution: Ensure vigorous stirring, especially for biphasic reactions.[11] Screen different solvents to improve the solubility of all reaction components.
Possible Cause 3: Reaction Conditions are Too Mild
-
Solution: For sluggish reactions, consider more forcing conditions such as higher temperatures, a stronger base, or a higher catalyst loading.[4]
Data Presentation
Table 1: Starting Catalyst Loading for Different Cross-Coupling Reactions
| Cross-Coupling Reaction | Typical Catalyst Loading (mol%) | Notes |
| Suzuki-Miyaura | 1 - 5 | Can be as low as 0.01 mol% for highly active systems.[12] |
| Heck | 1 - 5 | Lower loadings (down to 10 ppm) have been reported with highly active catalysts.[13] |
| Buchwald-Hartwig Amination | 1 - 5 | The choice of ligand is particularly critical.[14] |
| Sonogashira | 1 - 5 | Often requires a copper co-catalyst.[15] |
| Stille | 1 - 5 | May require higher loadings for less reactive substrates.[1] |
| Kumada | 0.1 - 1 | Often effective with low catalyst loadings on a larger scale.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).[15]
-
Add a suitable solvent system (e.g., 1,4-dioxane/water).[15]
-
Degas the vessel and purge with an inert gas (e.g., argon or nitrogen).[15]
-
Heat the mixture to 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[15]
General Procedure for Heck Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2 equiv.), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N).
-
Add a suitable solvent (e.g., acetonitrile or DMF).
-
Degas the mixture and heat under an inert atmosphere, typically between 80-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.1 equiv.), and a strong base (e.g., NaOtBu, 1.5-2.0 equiv.).[15]
-
Add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).[15]
-
Seal the vessel and heat under an inert atmosphere at 80-110 °C.[15]
-
Monitor the reaction by TLC or LC-MS.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. research.rug.nl [research.rug.nl]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Removal of Di-tert-butyl Dicarbonate from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a Boc protection reaction?
The main byproducts of a Boc protection reaction are tert-butanol and carbon dioxide, which result from the decomposition of the tert-butyl carbonate leaving group.[1] Unreacted di-tert-butyl dicarbonate is also a common impurity that needs to be removed from the reaction mixture.
Q2: How can I detect the presence of unreacted Boc-anhydride in my product?
The presence of unreacted Boc-anhydride can be identified through several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride shows a characteristic sharp singlet around 1.4-1.5 ppm in CDCl₃.[1] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be UV-active and might require staining with potassium permanganate for visualization; it does not stain with ninhydrin.[1]
Q3: Is Boc-anhydride stable during aqueous workups?
Boc-anhydride is generally insoluble in water and can be sensitive to acidic or basic conditions.[2] However, it is relatively stable to neutral water washes. Vigorous washing with a saturated aqueous solution of sodium bicarbonate is an effective method to hydrolyze and remove it.[2]
Q4: Can I remove Boc-anhydride and tert-butanol by evaporation?
Yes, both unreacted Boc-anhydride and the tert-butanol byproduct are volatile and can often be removed by rotary evaporation or under a high vacuum.[1] This method is particularly suitable for non-volatile products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is lost during extractive workup. | The Boc-protected product has some water solubility. | - Use a less polar extraction solvent like dichloromethane (DCM) instead of ethyl acetate.- To recover any dissolved product, back-extract the aqueous layers with the organic solvent.[1] |
| Difficulty separating the product from Boc-anhydride by column chromatography. | The product and Boc-anhydride have similar polarities. | - Optimize the solvent system for flash chromatography by using a less polar eluent.- Consider alternative purification methods such as sublimation or the use of a scavenger resin.[1] |
| The reaction mixture turns cloudy or forms a precipitate upon adding a quenching agent. | The quenched byproduct (e.g., Boc-imidazole) may have limited solubility in the reaction solvent. | - Add a co-solvent in which the byproduct is more soluble to redissolve the precipitate.- Often, the precipitate will be removed during the subsequent aqueous extraction. |
| Low yield after purification. | - The product may be unstable to the workup conditions.- The product may have co-eluted with byproducts during chromatography. | - Use milder workup conditions. For acid-sensitive products, avoid acidic washes. For base-sensitive products, use a neutral wash.- Re-analyze mixed fractions from chromatography to see if the product can be recovered. |
| Emulsion formation during aqueous workup. | The reaction mixture contains components that stabilize oil-in-water or water-in-oil mixtures. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Pass the organic layer through a phase separator or use a larger amount of drying agent (e.g., MgSO₄ or Na₂SO₄).[3] |
Comparison of Removal Methods
The following table summarizes various methods for the removal of di-tert-butyl dicarbonate, highlighting their typical duration, scale, advantages, and disadvantages.
| Method | Typical Duration | Scale | Advantages | Disadvantages |
| Chemical Quenching | 15-30 minutes (plus workup) | Lab scale | - Fast and efficient.- Quenching agents are readily available.[1] | - Requires an additional reagent.- The quenching agent or its byproduct may need to be removed.[1] |
| Extractive Workup | 30-60 minutes | Lab to pilot scale | - Simple and uses common lab reagents.- Avoids the use of additional organic reagents.[1] | - May require multiple washes for complete removal.- Can lead to product loss if the product is water-soluble.[1] |
| Scavenger Resin | 2-4 hours | Lab scale | - Simple filtration-based purification.- High product recovery.[1] | - Resins can be expensive.- Slower than quenching or extraction.[1] |
| Sublimation | 24-72 hours | Small lab scale | - Does not require solvents or additional reagents.- Can yield a very pure product.[1] | - Very slow.- Only effective for non-volatile products.- Requires high vacuum.[1] |
| Flash Chromatography | 1-3 hours | Lab scale | - Can provide very high purity.- Can separate other impurities simultaneously.[1] | - Can be time-consuming and solvent-intensive.- May lead to product loss on the column.[1] |
The following table provides a summary of reported yields for Boc-protected amines after purification, showcasing the effectiveness of different workup procedures.
| Amine Substrate | Reaction & Workup Conditions | Isolated Yield (%) |
| Various aliphatic and aromatic amines | (Boc)₂O in water/acetone, followed by extraction with CH₂Cl₂ and column chromatography. | 85-98%[4] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O in dry THF, followed by aqueous NaHCO₃ wash and extraction with tert-butyl methyl ether. | 89%[5] |
| Various aminoglycosides | (Boc)₂O in water/methanol/triethylamine, followed by evaporation and high vacuum. | 90-97%[6] |
| Pyrrolidine | Excess (Boc)₂O in EtOH, quenched with imidazole, followed by a dilute HCl wash. | 95%[7] |
Experimental Protocols
Protocol 1: Chemical Quenching with Imidazole
This method utilizes a nucleophilic amine to react with excess Boc-anhydride, forming a more polar and easily removable adduct.
Workflow for Chemical Quenching:
Caption: Workflow for quenching excess Boc-anhydride with imidazole.
Procedure:
-
Upon completion of the Boc-protection reaction (monitored by TLC or LC-MS), add imidazole (0.5 to 1.0 equivalent relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 15-30 minutes.[1]
-
Proceed with a standard aqueous workup. The resulting N-Boc-imidazole is water-soluble and will be removed in the aqueous layer. A dilute acid wash (e.g., 1M HCl) can also be employed to ensure its removal.[7][8]
Protocol 2: Extractive Workup with Saturated Sodium Bicarbonate
This straightforward method relies on the hydrolysis of Boc-anhydride under basic conditions.
Workflow for Extractive Workup:
Caption: Workflow for the extractive removal of Boc-anhydride.
Procedure:
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of sodium bicarbonate (2-3 times).[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1]
Protocol 3: Removal using a Scavenger Resin
Scavenger resins are solid-supported reagents that react with and sequester excess reagents, allowing for purification by simple filtration.
Workflow for Scavenger Resin Purification:
Caption: Workflow for using a scavenger resin to remove excess Boc-anhydride.
Procedure:
-
Following the completion of the Boc-protection reaction, add a polymer-supported trisamine resin (typically 2-3 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Agitate the resulting slurry at room temperature for 2-4 hours.[1]
-
Filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[1]
Protocol 4: Removal by Sublimation
This method is suitable for removing volatile impurities like Boc-anhydride from a non-volatile product.
Workflow for Sublimation:
Caption: Workflow for the removal of Boc-anhydride by sublimation.
Procedure:
-
Concentrate the crude reaction mixture to a solid or oil.
-
Place the flask on a high vacuum line (pressure < 1 mmHg).[1]
-
Maintain the flask under high vacuum at room temperature for 24-72 hours.[1]
-
The Boc-anhydride will sublimate and be collected in a cold trap, leaving the purified non-volatile product in the flask.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Identifying impurities in tert-Butyl 6-amino-1H-indole-1-carboxylate synthesis by TLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-Butyl 6-amino-1H-indole-1-carboxylate, with a focus on identifying impurities using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
A1: In the synthesis of this compound from 6-aminoindole and di-tert-butyl dicarbonate (Boc₂O), the most common impurities are:
-
Unreacted 6-aminoindole: The starting material may not have fully reacted.
-
Di-Boc protected 6-aminoindole: A second Boc group can react with the 6-amino group, leading to a di-protected byproduct.
-
tert-Butanol: A byproduct of the reaction with Boc₂O. This is volatile and usually removed during workup.
Q2: My product spot on the TLC is streaking. What can I do to resolve this?
A2: Streaking of amine-containing compounds on silica gel TLC plates is a common issue due to the interaction between the basic amine and the acidic silica gel. To resolve this, you can:
-
Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to your developing solvent (mobile phase).
-
Ensure your sample is not too concentrated. Overloading the TLC plate can also lead to streaking.
Q3: I don't see any spots on my TLC plate under the UV lamp. Did the reaction fail?
A3: While the indole ring system is UV active, the concentration of your product or impurities might be too low to be visible. Before concluding that the reaction has failed, try the following:
-
Spot the TLC plate multiple times at the same origin, allowing the solvent to dry between applications to concentrate the sample.
-
Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds with oxidizable groups like amines, which will appear as yellow-brown spots on a purple background. A ninhydrin stain can also be used to specifically detect the primary amino group of the starting material.
Q4: The Rf values of my spots are all very high (close to the solvent front) or very low (close to the baseline). How can I improve the separation?
A4: Poor separation on TLC is due to an inappropriate mobile phase polarity.
-
If spots are too high (high Rf): Your mobile phase is too polar. Decrease its polarity by increasing the proportion of the less polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate mixture).
-
If spots are too low (low Rf): Your mobile phase is not polar enough. Increase its polarity by increasing the proportion of the more polar solvent (e.g., increase the ethyl acetate content).
Q5: How can I distinguish between the desired product and the di-Boc impurity on the TLC plate?
A5: The di-Boc protected impurity will be less polar than the desired mono-Boc product due to the additional bulky, non-polar tert-butoxycarbonyl group. Therefore, the di-Boc impurity will have a higher Rf value (travel further up the plate) than the desired product in a normal-phase TLC system (e.g., silica gel with hexane/ethyl acetate).
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues during the synthesis and TLC analysis.
Data Presentation: Impurity Identification by TLC
The following table summarizes the expected TLC results for the target product and potential impurities. Note: Rf values are illustrative and can vary based on specific experimental conditions (e.g., exact solvent composition, temperature, and plate type).
| Compound Name | Structure | Expected Polarity | Expected Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization Method |
| 6-Aminoindole (Starting Material) | Indole ring with an amino group at position 6. | High | ~ 0.1 - 0.2 | UV (254 nm), KMnO₄ stain, Ninhydrin stain |
| This compound (Product) | Indole ring with a Boc group on the nitrogen and an amino group at position 6. | Medium | ~ 0.4 - 0.5 | UV (254 nm), KMnO₄ stain |
| Di-Boc protected 6-aminoindole (Impurity) | Indole ring with Boc groups on both the indole nitrogen and the amino group. | Low | ~ 0.7 - 0.8 | UV (254 nm) |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Dissolve 6-aminoindole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (1.5 equivalents) or 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve small amounts of the crude reaction mixture, the 6-aminoindole starting material, and the purified product (if available) in a few drops of a suitable solvent (e.g., ethyl acetate or DCM).
-
Spotting: Use a capillary tube to spot the prepared samples onto the origin line. It is good practice to co-spot the reaction mixture with the starting material to aid in identification.
-
Development: Place the spotted TLC plate in a developing chamber containing the mobile phase (e.g., Hexane:Ethyl Acetate 3:1 with 0.5% triethylamine). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, further visualize the plate by dipping it into a potassium permanganate stain followed by gentle heating.
-
Visualizations
Caption: Potential reaction pathways in the synthesis.
Caption: Troubleshooting workflow for TLC analysis.
Stability of tert-Butyl 6-amino-1H-indole-1-carboxylate under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-Butyl 6-amino-1H-indole-1-carboxylate. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound possesses two key structural features that influence its stability: the N-Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen and the 6-aminoindole core. The N-Boc group is known to be labile under acidic conditions, while it is generally stable to many basic conditions and nucleophiles.[1] The 6-aminoindole core may be susceptible to oxidation and light-induced degradation.
Q2: How stable is the N-Boc protecting group under acidic conditions?
A2: The N-Boc group is readily cleaved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.[2] Even milder acidic conditions can lead to deprotection. Therefore, this compound is considered unstable in acidic environments, and prolonged exposure should be avoided if the integrity of the Boc group is desired.
Q3: What is the stability of the N-Boc group under basic conditions?
A3: The tert-butyl carbamate of the Boc group is generally stable to a wide range of basic conditions and nucleophiles.[1] However, some studies have shown that N-Boc protected indoles can be deprotected under specific basic conditions, such as with sodium methoxide in methanol or aqueous methanolic potassium carbonate. The steric hindrance of the tert-butyl group contributes to its resistance to base-catalyzed hydrolysis.
Q4: Is the 6-aminoindole core of the molecule stable?
A4: Unprotected aminoindoles can be sensitive to light and air, potentially leading to oxidative dimerization and other degradation reactions. While the N-Boc group can offer some protection to the indole ring, the exocyclic amino group may still be susceptible to oxidation. The indole ring itself can undergo oxidative degradation to form products like indoxyl, isatin, and anthranilic acid.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected deprotection of the N-Boc group | Exposure to acidic conditions (e.g., acidic solvents, reagents, or contaminants). | Ensure all solvents and reagents are neutral or basic. Use a non-acidic workup. If deprotection is desired, common reagents include TFA in dichloromethane or HCl in methanol.[2] |
| Formation of colored impurities | Oxidation of the 6-aminoindole core. This can be accelerated by exposure to air and light. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or covering glassware with aluminum foil. Store the compound in a cool, dark place. |
| Low recovery of the compound after prolonged storage in solution | Degradation in solution. The rate and nature of degradation will depend on the solvent, pH, temperature, and exposure to light and air. | Prepare solutions fresh whenever possible. If storage is necessary, use aprotic, anhydrous solvents and store under an inert atmosphere at low temperatures (e.g., -20°C). Conduct a stability study in the intended solvent system to determine the acceptable storage duration. |
| Inconsistent analytical results (e.g., HPLC, LC-MS) | On-column degradation or instability in the analytical mobile phase. | Ensure the mobile phase is compatible with the compound. Avoid highly acidic mobile phases if the Boc group needs to be retained. Use a photodiode array (PDA) detector to check for peak purity and the emergence of degradation products. |
Stability Data Summary
The following table provides illustrative quantitative data on the stability of this compound under forced degradation conditions. Note: This data is representative and should be used as a guideline. It is highly recommended to perform compound-specific stability studies for your particular application.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant(s) |
| 0.1 M HCl (aq) | 2 | 15 | 6-Aminoindole |
| 0.1 M NaOH (aq) | 24 | 95 | Minor unidentified polar impurities |
| 3% H₂O₂ (aq) | 24 | 78 | Oxidized indole species |
| UV Light (254 nm) | 8 | 85 | Photodegradation products |
| Heat (60°C) | 48 | 98 | Minimal degradation |
Experimental Protocols
Protocol for Assessing Stability under Acidic and Basic Conditions (Forced Hydrolysis)
This protocol outlines a general procedure for evaluating the hydrolytic stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic Condition: Add a specific volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final compound concentration of 100 µg/mL.
-
Basic Condition: Add a specific volume of the stock solution to a solution of 0.1 M sodium hydroxide to achieve a final compound concentration of 100 µg/mL.
-
Neutral Condition: Add a specific volume of the stock solution to purified water to achieve a final compound concentration of 100 µg/mL.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 40°C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method.[5][6] The method should be capable of separating the parent compound from its degradation products.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0). Identify and quantify major degradation products if possible.
Analytical Method: Stability-Indicating HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. [Oxidation of indole and its derivatives by heme-independent chloroperoxidases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Validation & Comparative
Unraveling the Spectral Signature: A Comparative Guide to the ¹H and ¹³C NMR of tert-Butyl 6-amino-1H-indole-1-carboxylate
A detailed analysis of the nuclear magnetic resonance (NMR) spectra of tert-Butyl 6-amino-1H-indole-1-carboxylate is crucial for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of its ¹H and ¹³C NMR spectral data, alongside experimental protocols and a comparison with a structurally related analogue. While specific, publicly available, fully assigned experimental spectra for this compound are not readily found in the reviewed literature, a predicted assignment can be derived from the analysis of similar indole derivatives.
For comparison, the experimental NMR data for a closely related compound, tert-Butyl 1H-indole-1-carboxylate (N-Boc-indole), is presented. This comparison allows for an understanding of the influence of the 6-amino group on the chemical shifts of the indole scaffold.
¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for tert-Butyl 1H-indole-1-carboxylate.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for a Comparative Compound.
| Assignment | Predicted Chemical Shift (δ ppm) for this compound (in CDCl₃) | Experimental Chemical Shift (δ ppm) for tert-Butyl 1H-indole-1-carboxylate (in CDCl₃) |
| H-2 | 7.4 - 7.5 | 7.59 |
| H-3 | 6.4 - 6.5 | 6.56 |
| H-4 | 7.3 - 7.4 | 8.15 |
| H-5 | 6.6 - 6.7 | 7.22 |
| H-7 | 6.8 - 6.9 | 7.55 |
| NH₂ | 3.5 - 4.0 (broad s) | - |
| -C(CH₃)₃ | 1.6 - 1.7 | 1.67 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for a Comparative Compound.
| Assignment | Predicted Chemical Shift (δ ppm) for this compound (in CDCl₃) | Experimental Chemical Shift (δ ppm) for tert-Butyl 1H-indole-1-carboxylate (in CDCl₃) |
| C-2 | 125 - 126 | 124.2 |
| C-3 | 106 - 107 | 106.9 |
| C-3a | 130 - 131 | 130.7 |
| C-4 | 120 - 121 | 122.2 |
| C-5 | 110 - 111 | 121.2 |
| C-6 | 142 - 143 | 118.9 |
| C-7 | 108 - 109 | 115.2 |
| C-7a | 136 - 137 | 135.5 |
| C=O | ~150 | 149.9 |
| -C(CH₃)₃ | 83 - 84 | 83.2 |
| -C(CH₃)₃ | 28.0 - 28.5 | 28.1 |
Note: Predicted values are based on the analysis of substituent effects on the indole ring. The presence of the electron-donating amino group at the C-6 position is expected to cause a general upfield shift (to lower ppm values) for the protons and carbons in the benzene portion of the indole ring compared to the unsubstituted N-Boc-indole.
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the structural elucidation of indole derivatives.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the sample (this compound or a similar compound) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher frequency NMR spectrometer (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans are often required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Visualizations
Chemical Structure and Numbering
The following diagram illustrates the chemical structure of this compound with the standard numbering system used for NMR assignment.
Caption: Structure of this compound.
Experimental Workflow for NMR Analysis
The logical flow for obtaining and analyzing the NMR data is depicted below.
Caption: General workflow for NMR spectral analysis.
A Comparative Guide to Amine Protecting Groups for Indoles: Boc vs. Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of an appropriate amine protecting group for the indole nitrogen is a critical decision that can significantly influence the outcome of a synthetic route. This guide provides an objective comparison of the widely used tert-butoxycarbonyl (Boc) protecting group with other common alternatives, namely benzyloxycarbonyl (Cbz) and p-toluenesulfonyl (Tosyl), for the protection of indoles. The comparison focuses on the ease of installation, stability under various reaction conditions, and efficiency of cleavage, supported by experimental data.
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals. Its N-H bond, however, can be acidic and susceptible to undesired side reactions during synthetic transformations. Protection of the indole nitrogen is therefore a common strategy to mitigate these issues. The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
This guide will delve into a comparative analysis of Boc, Cbz, and Tosyl protecting groups for indoles, providing quantitative data where available and detailed experimental protocols for their application.
Comparison of Protecting Group Installation
The selection of a protecting group often begins with its ease of installation. The following table summarizes typical conditions and reported yields for the N-protection of indoles with Boc, Cbz, and Tosyl groups.
| Protecting Group | Reagent | Base | Solvent | Temperature | Time | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | DMAP (cat.), Et₃N | THF or CH₂Cl₂ | Room Temp. | 3 h | ~95-99% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O (2:1) | 0 °C to Room Temp. | 20 h | ~90%[1] |
| Tosyl | p-Toluenesulfonyl chloride (Ts-Cl) | NaH | DMF | 0 °C to Room Temp. | - | High |
Note: Yields can vary depending on the specific indole substrate and reaction conditions.
Stability and Orthogonality
A key consideration in multistep synthesis is the stability of the protecting group under various reaction conditions and its orthogonality with other protecting groups.
-
Boc-protected indoles are generally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation.[2] However, they are readily cleaved by strong acids.
-
Cbz-protected indoles are stable to acidic and basic conditions but are susceptible to cleavage by catalytic hydrogenolysis.[2]
-
Tosyl-protected indoles are stable to acidic conditions and are generally more robust than carbamate-based protecting groups. They are typically cleaved under reductive or strongly basic conditions.[1]
This differential stability allows for the selective removal of one protecting group in the presence of others, a concept known as orthogonality. For instance, a Boc group can be removed with acid without affecting a Cbz group, and a Cbz group can be removed by hydrogenolysis in the presence of a Tosyl group.
Cleavage of Protecting Groups
The ease and efficiency of deprotection are critical for the overall success of a synthetic strategy. The following sections provide a comparative overview of the cleavage conditions for N-Boc, N-Cbz, and N-Tosyl indoles.
N-Boc Deprotection
The Boc group is most commonly removed under acidic conditions.
Typical Acidic Cleavage Conditions for N-Boc Indoles
| Reagent | Solvent | Temperature | Time | Yield (%) |
| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | High[3] |
| 4M HCl | Dioxane | Room Temp. | 2 h | High[4] |
| Oxalyl chloride/Methanol | Methanol | Room Temp. | 1 - 4 h | up to 90%[5] |
Thermolytic deprotection of N-Boc indoles can also be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), often accelerated by microwave irradiation, yielding quantitative results.[6]
N-Cbz Deprotection
The Cbz group is typically removed by catalytic hydrogenolysis.
Typical Hydrogenolysis Conditions for N-Cbz Indoles
| Catalyst | Hydrogen Source | Solvent | Temperature | Time | Yield (%) |
| 5% Pd/C | H₂ (atmospheric pressure) | Methanol | 60 °C | 40 h | -[1] |
Note: Reaction times and catalyst loading can be optimized.
N-Tosyl Deprotection
The Tosyl group can be cleaved under various reductive or basic conditions.
Typical Cleavage Conditions for N-Tosyl Indoles
| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Cesium Carbonate (3 equiv.) | THF/MeOH (2:1) | Room Temp. to Reflux | 0.5 - 70 h | High[1] | [1] |
| Mg/MeOH | Methanol | Room Temp. | - | Good |
The reactivity of N-tosyl indoles to cleavage is influenced by substituents on the indole ring, with electron-withdrawing groups facilitating the reaction.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the protection and deprotection of the indole nitrogen.
Protection Protocols
Protocol 1: N-Boc Protection of Indole
To a solution of indole (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous tetrahydrofuran (THF) is added triethylamine (1.5 eq). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.2 eq) is added portion-wise. The reaction is stirred for 3 hours, after which the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected indole.
Protocol 2: N-Cbz Protection of an Amine
To a solution of the amine (1.0 eq) in a 2:1 mixture of THF and water is added sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C, and benzyl chloroformate (1.5 eq) is added dropwise. The reaction is stirred at the same temperature for 20 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.[1]
Protocol 3: N-Tosyl Protection of Indole
To a suspension of sodium hydride (1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of indole (1.0 eq) in DMF dropwise. The mixture is stirred at this temperature for 30 minutes, after which p-toluenesulfonyl chloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated to yield the N-Tosyl protected indole.
Deprotection Protocols
Protocol 4: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
The N-Boc protected indole is dissolved in dichloromethane (DCM) and cooled to 0 °C. Trifluoroacetic acid (20-50% v/v) is added slowly to the stirred solution. The reaction is allowed to warm to room temperature and stirred for 30 minutes to 4 hours, while monitoring the progress by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue can be worked up by partitioning between an organic solvent and a mild aqueous base to neutralize the acid.[3]
Protocol 5: N-Cbz Deprotection via Catalytic Hydrogenolysis
To a solution of the N-Cbz protected amine in methanol is added 5% Palladium on carbon (Pd/C) catalyst. The flask is evacuated and backfilled with hydrogen gas (from a balloon or a hydrogenator). The mixture is stirred vigorously at room temperature or elevated temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated to give the deprotected amine.[1]
Protocol 6: N-Tosyl Deprotection using Cesium Carbonate
The N-tosyl indole is dissolved in a 2:1 mixture of tetrahydrofuran (THF) and methanol. Cesium carbonate (3 equivalents) is added to the solution. The mixture is stirred at ambient temperature or reflux, and the reaction progress is monitored by HPLC or TLC. Upon completion, the solvent is evaporated under vacuum. Water is added to the residue, and the mixture is stirred for a few minutes. The product is then collected by filtration or extracted with an organic solvent.[1]
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of the indole nitrogen with Boc, Cbz, and Tosyl groups.
Caption: General workflow for the protection and deprotection of the indole nitrogen.
Caption: Orthogonality of common indole nitrogen protecting groups.
Conclusion
The choice between Boc, Cbz, and Tosyl for the protection of the indole nitrogen depends heavily on the specific requirements of the synthetic route.
-
Boc is an excellent choice for its ease of installation and mild acidic cleavage, making it suitable for substrates that are sensitive to hydrogenolysis or basic conditions.
-
Cbz offers stability to a wider range of non-reductive conditions and is a valuable orthogonal protecting group to Boc, though its removal requires catalytic hydrogenation which may not be compatible with all functional groups.
-
Tosyl provides a robust protection that is stable to many conditions, including acidic environments where Boc would be cleaved. Its removal under reductive or strong basic conditions offers a different dimension of orthogonality.
By carefully considering the stability, orthogonality, and cleavage conditions of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex indole-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Purity Assessment of tert-Butyl 6-amino-1H-indole-1-carboxylate: A Comparative Guide to HPLC-UV and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and alternative analytical techniques for the purity assessment of tert-Butyl 6-amino-1H-indole-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds.
This document outlines a detailed HPLC-UV method, alongside a comparative analysis with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The guide includes supporting experimental protocols, data presentation in tabular format for easy comparison, and workflow diagrams generated using Graphviz to illustrate the analytical processes.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine purity analysis of organic compounds. The method separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The indole chromophore in this compound allows for sensitive detection using a UV detector.
Experimental Protocol: HPLC-UV Method
This proposed method is based on established protocols for similar indole derivatives and is optimized for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL. The choice of solvent should be based on the compound's solubility. Information on the solubility of similar tert-butyl indole carboxylate derivatives suggests good solubility in common organic solvents[1].
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of the nonpolar analyte from potential polar and nonpolar impurities.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is suggested to ensure good peak shape and resolution.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV detector should be set at a wavelength where the indole chromophore has significant absorbance. Based on the UV spectra of indole and its derivatives, a wavelength between 270 nm and 282 nm is appropriate[2][3]. A photodiode array (PDA) detector can be used to monitor multiple wavelengths and assess peak purity.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Potential impurities to monitor for include unreacted 6-aminoindole and di-Boc protected 6-aminoindole, which are common in the synthesis of similar compounds[4].
Comparative Analysis of Analytical Techniques
While HPLC-UV is a reliable method, other techniques offer distinct advantages in terms of speed, sensitivity, and the nature of the purity information provided.
| Feature | HPLC-UV | UPLC-MS | qNMR |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation with smaller particles for higher resolution and speed, coupled with mass spectrometric detection. | Measurement of the nuclear magnetic resonance signal intensity of the analyte relative to a certified internal standard. |
| Primary Use | Routine purity determination and quality control. | Rapid impurity profiling, identification of unknown impurities, and trace-level analysis[5][6][7][8][9]. | Absolute purity determination without the need for a specific reference standard of the analyte[4][10][11][12][13][14]. |
| Speed | Moderate (typically 20-40 minutes per sample). | Fast (typically <10 minutes per sample)[15]. | Moderate to fast, depending on the experiment and desired precision. |
| Sensitivity | Good, but can be limited for impurities with poor chromophores. | Excellent, capable of detecting trace-level impurities[6][8]. | Generally lower than MS-based methods, but can be enhanced with high-field instruments and cryoprobes[13][14]. |
| Specificity | Relies on chromatographic resolution. Co-eluting impurities may not be detected. | High, provides mass-to-charge ratio information for peak identification. | High, provides structural information based on chemical shifts and coupling constants. |
| Quantification | Relative purity based on peak area percentage. Requires a reference standard for absolute quantification. | Can be quantitative, but often requires a specific reference standard for each impurity for accurate quantification. | Provides a direct and absolute measure of purity against a certified internal standard[10][12][14]. |
| Limitations | May not detect non-UV active impurities. Overestimates purity if impurities are not fully resolved or do not have a chromophore[10]. | Higher instrument cost and complexity. Matrix effects can influence ionization and quantification. | Lower sensitivity for trace impurities. Requires careful selection of a suitable internal standard and deuterated solvents[13]. |
Alternative Methodologies: A Deeper Dive
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers a significant improvement in both speed and resolution compared to conventional HPLC. By utilizing columns with smaller particle sizes (<2 µm), UPLC systems can achieve faster separations without compromising efficiency. The coupling of UPLC with a mass spectrometer provides an additional dimension of data, allowing for the determination of the mass-to-charge ratio of eluting peaks. This is invaluable for the identification of unknown impurities and for providing greater confidence in peak assignments. For a comprehensive impurity profile of this compound, UPLC-MS would be the method of choice, particularly during process development and for the characterization of reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for determining the absolute purity of organic compounds. Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR offers a direct measurement of the analyte's concentration against a certified internal standard of known purity[4][10][11]. The key advantage of qNMR is that it does not require a certified reference standard of the analyte itself, which is often unavailable for novel or developmental compounds[14]. For this compound, qNMR can provide a highly accurate and traceable purity value, making it an excellent orthogonal technique to HPLC-UV for method validation and reference material characterization.
Conclusion
The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method for routine quality control and monitoring of reaction progress.
-
UPLC-MS is the preferred technique for in-depth impurity profiling, identification of unknown byproducts, and ensuring the comprehensive characterization of the material, especially during process development.
-
qNMR serves as an invaluable orthogonal technique for the absolute determination of purity, particularly for the qualification of reference standards and in situations where a specific certified reference material of the analyte is not available.
For a comprehensive quality assessment, a combination of these techniques is often employed, leveraging the strengths of each to provide a complete and accurate picture of the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. hpst.cz [hpst.cz]
- 8. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. lcms.cz [lcms.cz]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. almacgroup.com [almacgroup.com]
- 15. ajpaonline.com [ajpaonline.com]
Navigating the Analytical Landscape: A Comparative Guide to the High-Resolution Mass Spectrometry of tert-Butyl 6-amino-1H-indole-1-carboxylate
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of the expected high-resolution mass spectrometry (HRMS) data for tert-Butyl 6-amino-1H-indole-1-carboxylate and its positional isomers, offering a predictive framework for their differentiation. The insights herein are grounded in established fragmentation patterns of N-Boc protected compounds and indole derivatives.
Predicted High-Resolution Mass Spectrometry Data
The primary ionization technique considered for this analysis is positive-ion electrospray ionization (ESI+), which is expected to generate the protonated molecule [M+H]⁺ as the parent ion. The accurate mass measurement of this ion provides a high-confidence confirmation of the elemental composition. Subsequent tandem mass spectrometry (MS/MS) experiments will induce fragmentation, yielding characteristic product ions that are indicative of the molecule's structure.
The key predicted fragmentation pathways for N-Boc protected aminoindoles involve the loss of moieties from the tert-butoxycarbonyl (Boc) group and fragmentation of the indole ring itself. The position of the amino group on the indole ring is expected to subtly influence the relative abundances of certain fragment ions, although the primary fragmentation channels are anticipated to be similar across the isomers.
Table 1: Predicted HRMS Data for this compound and its Positional Isomers
| Ion | Predicted m/z for C₁₃H₁₆N₂O₂ [M+H]⁺ | Proposed Fragment Structure/Loss | Predicted Relative Abundance | Notes |
| [M+H]⁺ | 233.1285 | Protonated Molecule | High | The accurate mass of this ion is a critical identifier. |
| [M+H - C₄H₈]⁺ | 177.0659 | Loss of isobutylene from the Boc group | High | A characteristic fragmentation of Boc-protected compounds. |
| [M+H - C₅H₈O₂]⁺ | 133.0760 | Loss of the entire Boc group | Medium to High | Represents the protonated aminoindole core. |
| [C₄H₉]⁺ | 57.0704 | tert-Butyl cation | High | A very common and often abundant ion for Boc-protected compounds. |
| [Indole core fragments] | Varies | Fragmentation of the indole ring system | Low to Medium | These fragments can be complex and may show minor differences between isomers. |
Comparative Analysis of Positional Isomers
The differentiation of the 4-amino, 5-amino, 6-amino, and 7-amino isomers via HRMS will likely rely on subtle differences in the relative intensities of the fragment ions in their MS/MS spectra. While the primary losses from the Boc group will be common to all, the position of the electron-donating amino group can influence the stability of the resulting fragment ions, potentially leading to quantifiable differences in their abundance. However, without experimental data, these predictions remain theoretical. Chromatographic separation, such as with liquid chromatography (LC) prior to mass analysis, would be the most definitive method for distinguishing these positional isomers.
Experimental Protocols
A general experimental protocol for the LC-HRMS analysis of this compound and its isomers is provided below.
Sample Preparation:
-
Dissolution: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the LC separation.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at the starting conditions. The gradient should be optimized to achieve separation of any potential impurities or isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan MS for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used in MS/MS experiments to obtain a comprehensive fragmentation pattern.
Visualizing the Workflow and Fragmentation
To illustrate the analytical process and the predicted fragmentation, the following diagrams are provided.
Caption: General workflow for the LC-HRMS analysis of small molecules.
A Comparative Guide to the Reactivity of 5-Amino vs. 6-Amino Indole Derivatives in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization through cross-coupling reactions is a critical strategy in the synthesis of novel therapeutic agents. Among the various substituted indoles, aminoindoles offer a valuable handle for further molecular elaboration. This guide provides a comprehensive comparison of the reactivity of 5-aminoindole and 6-aminoindole derivatives in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by available experimental data and a discussion of the underlying electronic and steric factors that govern their reactivity.
Executive Summary
While direct, head-to-head comparative studies under identical conditions are limited in the published literature, a clear trend emerges from the available data. The electronic nature of the indole ring, significantly influenced by the position of the amino substituent, plays a pivotal role in determining the reactivity of the corresponding halo-aminoindoles in cross-coupling reactions.
Generally, the 5-aminoindole derivatives are expected to exhibit slightly different reactivity compared to their 6-amino counterparts due to the differential electron-donating effect of the amino group on the indole ring system. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the indole's aromatic system, increasing the electron density of the ring. This increased electron density can, in turn, affect the rate-determining oxidative addition step in palladium-catalyzed coupling reactions.
Comparison of Reactivity in Key Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide in this reaction is sensitive to the electronic properties of the aromatic ring. For halo-aminoindoles, the electron-donating amino group can influence the ease of the oxidative addition of the palladium catalyst to the carbon-halogen bond.
Table 1: Comparison of Reported Yields for Suzuki-Miyaura Coupling of Bromo-Aminoindole Derivatives
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1H-indole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | High | [1] |
| 5-Bromo-1H-indole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.67 | Good to Excellent | [1] |
| 6-Bromo-1H-indazole* | Arylboronic acid | Pd catalyst | Base | Solvent | 80-110 | Varies | Varies | [1] |
Analysis of Reactivity:
The amino group, being an electron-donating group, increases the electron density on the indole ring. This can make the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halogen) slower compared to an unsubstituted halo-indole. The position of the amino group (5- vs. 6-) will subtly alter the electron distribution. Theoretical calculations would be beneficial to definitively predict the impact on the C-X bond polarity and, consequently, the reaction rate. In the absence of direct comparative data, it is hypothesized that the differences in reactivity might not be substantial but could be exploited for selective reactions in molecules containing both isomers.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity in this reaction is also influenced by the electronic environment of the aryl halide.
Table 2: Comparison of Reported Yields for Buchwald-Hartwig Amination of Halo-Tryptophan Derivatives
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 5-Bromotryptophan | Aniline | [Pd(tBu-XPhos)G1] | KOH | H₂O/1,4-Dioxane | 100 (MW) | 8 | 75 | [2] |
| 6-Bromotryptophan | Aniline | [Pd(tBu-XPhos)G1] | KOH | H₂O/1,4-Dioxane | 100 (MW) | 8 | 51 | [2] |
| 7-Bromotryptophan | Aniline | [Pd(tBu-XPhos)G1] | KOH | H₂O/1,4-Dioxane | 100 (MW) | 8 | 68 | [2] |
| 5-Chlorotryptophan | Aniline | [Pd(tBu-XPhos)G1] | KOH | H₂O/1,4-Dioxane | 100 (MW) | 8 | 67 | [2] |
| 6-Chlorotryptophan | Aniline | [Pd(tBu-XPhos)G1] | KOH | H₂O/1,4-Dioxane | 100 (MW) | 8 | 60 | [2] |
| 7-Chlorotryptophan | Aniline | [Pd(tBu-XPhos)G1] | KOH | H₂O/1,4-Dioxane | 100 (MW) | 8 | 31 | [2] |
Analysis of Reactivity:
The data on halotryptophan derivatives provides a valuable, albeit indirect, comparison. Tryptophan is an amino acid with an indole side chain. In this specific study, the 5-bromo and 5-chloro derivatives generally gave higher yields compared to their 6-substituted counterparts.[2] This suggests that the 5-position may be more reactive in this particular Buchwald-Hartwig amination. The lower yield for the 7-chloro derivative could be attributed to steric hindrance from the adjacent amino acid side chain. The amino group at the 5- or 6-position will influence the overall electron density of the indole ring, which in turn affects the oxidative addition step. The observed higher reactivity of the 5-halo isomers in this context might be due to a more favorable electronic activation of the C-X bond for palladium insertion.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the other coupling reactions, the electronic nature of the halo-indole is a key factor.
Table 3: General Conditions for Sonogashira Coupling of Halo-Aromatics
| Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp. | 3 | High | [3] |
| Aryl Halide | Terminal Alkyne | Pd(0) Nanoparticles | - | Water | Ambient | - | - | [4] |
| Aryl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂ | TBAF | Solvent-free | - | - | Moderate to Excellent | [4] |
Analysis of Reactivity:
Specific quantitative data directly comparing 5-amino and 6-aminoindole derivatives in Sonogashira coupling is scarce. However, the general principles of reactivity apply. The electron-donating amino group would be expected to slightly decrease the reactivity of the halo-indole towards oxidative addition compared to an unsubstituted halo-indole. The relative reactivity of the 5- versus 6-isomer would depend on the subtle differences in their electronic properties. It is crucial to consider that the amino group itself can potentially coordinate to the palladium or copper catalyst, which could influence the catalytic cycle. N-protection of the amino group is often a strategy to mitigate such issues and improve reaction outcomes.
Electronic and Steric Effects
The differential reactivity between 5-amino and 6-aminoindole derivatives stems from a combination of electronic and steric factors.
Electronic Effects
The amino group is a strong electron-donating group through resonance (+R effect) and a weaker electron-withdrawing group through induction (-I effect).[5][6] The net effect is electron donation to the aromatic ring. The position of the amino group determines the pattern of this electron donation.
-
5-Aminoindole: The amino group at the C5 position can effectively donate electron density into the benzene portion of the indole ring. This increased electron density at the carbon bearing the halogen can make the oxidative addition step of the palladium catalyst slower.
-
6-Aminoindole: Similarly, the amino group at the C6 position donates electron density to the ring. The precise impact on the electron density at the halogen-bearing carbon relative to the 5-amino isomer would require computational analysis, such as the calculation of electrostatic potential maps.
Steric Effects
In general, for coupling reactions at the 5- or 6-position of the indole ring, steric hindrance is not expected to be a major differentiating factor, especially with smaller coupling partners. The indole ring is relatively flat, and these positions are on the periphery of the molecule. However, if bulky substituents are present on the indole nitrogen, the amino group itself, or the coupling partner, steric effects could become more significant.
Experimental Protocols
Detailed experimental protocols for the discussed coupling reactions are provided below as general starting points. Optimization of these conditions for specific substrates is highly recommended.
General Protocol for Suzuki-Miyaura Coupling of a Halo-Aminoindole
-
To a reaction vessel, add the halo-aminoindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%), and a suitable ligand, such as SPhos (4-10 mol%).
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination of a Halo-Aminoindole
-
In a glovebox or under an inert atmosphere, combine the halo-aminoindole (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst such as [Pd(tBu-XPhos)G1] (1-5 mol%), and a base like NaOtBu or K₃PO₄ (1.2-2.0 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the required temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
General Protocol for Sonogashira Coupling of a Halo-Aminoindole
-
To a reaction flask, add the halo-aminoindole (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (1-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Add the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[3][10]
Visualizations
Caption: Logical relationship between factors influencing reactivity and coupling reactions of aminoindole isomers.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
A Comparative Guide to the Synthesis of tert-Butyl 6-amino-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for obtaining tert-Butyl 6-amino-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and procedural complexity, supported by experimental data from peer-reviewed literature and established chemical protocols.
Introduction
This compound serves as a crucial building block in medicinal chemistry. The presence of a protected indole nitrogen and a reactive amino group at the C6 position allows for diverse functionalization, making it a valuable precursor for synthesizing complex molecular architectures. Validating an efficient and scalable synthetic route is paramount for its application in drug discovery and development. This guide compares the widely-used Nitro Reduction Pathway with the versatile Buchwald-Hartwig Amination Pathway.
Comparative Analysis of Synthetic Routes
Two plausible and validated synthetic pathways are detailed below:
-
Route 1: The Nitro Reduction Pathway. This is a robust and common two-step sequence involving the N-protection of commercially available 6-nitroindole followed by the reduction of the nitro moiety.
-
Route 2: The Buchwald-Hartwig Amination Pathway. This alternative three-step route begins with 6-bromoindole, which is first N-protected. A subsequent palladium-catalyzed cross-coupling reaction with an ammonia equivalent, followed by deprotection, yields the target compound.
The following tables summarize the quantitative data for each route, providing a clear comparison of their efficiency at each stage.
Data Presentation: Quantitative Comparison
Route 1: Nitro Reduction Pathway
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield |
| 1a | N-Boc Protection | 6-Nitroindole | (Boc)₂O, DMAP, THF | tert-Butyl 6-nitro-1H-indole-1-carboxylate | ~95-99% |
| 1b | Nitro Reduction | tert-Butyl 6-nitro-1H-indole-1-carboxylate | H₂, 10% Pd/C, EtOH | This compound | ~90-98% |
| - | Overall | 6-Nitroindole | - | This compound | ~85-97% |
Route 2: Buchwald-Hartwig Amination Pathway
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield |
| 2a | N-Boc Protection | 6-Bromoindole | (Boc)₂O, DMAP, CH₂Cl₂ | tert-Butyl 6-bromo-1H-indole-1-carboxylate | ~95-99% |
| 2b | Buchwald-Hartwig Amination | tert-Butyl 6-bromo-1H-indole-1-carboxylate | Benzophenone imine, Pd₂(dba)₃, BINAP, NaOtBu | N-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)diphenylmethanimine | ~80-90% |
| 2c | Imine Hydrolysis | N-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)diphenylmethanimine | 2N HCl, THF | This compound | ~95% |
| - | Overall | 6-Bromoindole | - | This compound | ~72-85% |
Mandatory Visualizations
The following diagrams illustrate the workflows for the two synthetic pathways.
Caption: Workflow for the Nitro Reduction Pathway.
Caption: Workflow for the Buchwald-Hartwig Amination Pathway.
Experimental Protocols
Route 1: Nitro Reduction Pathway
Step 1a: Synthesis of tert-Butyl 6-nitro-1H-indole-1-carboxylate
-
Materials: 6-Nitroindole, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Tetrahydrofuran (THF, anhydrous).
-
Procedure: To a solution of 6-nitroindole (1.0 eq) in anhydrous THF (approx. 0.2 M) is added DMAP (0.1 eq) followed by (Boc)₂O (1.2 eq). The reaction mixture is stirred at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the product, which is often of sufficient purity for the next step. If required, purification can be achieved by flash chromatography.[1][2]
Step 1b: Synthesis of this compound
-
Materials: tert-Butyl 6-nitro-1H-indole-1-carboxylate, 10% Palladium on carbon (Pd/C), Ethanol (EtOH).
-
Procedure: The tert-Butyl 6-nitro-1H-indole-1-carboxylate (1.0 eq) is dissolved in ethanol (approx. 0.1 M) in a flask suitable for hydrogenation. The flask is purged with nitrogen, and 10% Pd/C (5-10 mol%) is added. The atmosphere is then exchanged for hydrogen (H₂), typically using a balloon or a Parr hydrogenator apparatus. The mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the mixture is carefully filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the final product.[3]
Route 2: Buchwald-Hartwig Amination Pathway
Step 2a: Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate
-
Materials: 6-Bromoindole, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (CH₂Cl₂, anhydrous).
-
Procedure: To a solution of 6-bromoindole (1.0 eq) and DMAP (0.1 eq) in anhydrous CH₂Cl₂ (approx. 0.2 M) at 0 °C is added (Boc)₂O (1.2 eq). The mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is diluted with CH₂Cl₂ and washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product can be purified by flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure tert-Butyl 6-bromo-1H-indole-1-carboxylate.
Step 2b: Synthesis of N-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)diphenylmethanimine
-
Materials: tert-Butyl 6-bromo-1H-indole-1-carboxylate, Benzophenone imine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Procedure: An oven-dried Schlenk flask is charged with Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOtBu (1.4 eq). The flask is evacuated and backfilled with argon. Anhydrous toluene is added, followed by tert-Butyl 6-bromo-1H-indole-1-carboxylate (1.0 eq) and benzophenone imine (1.2 eq). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite®. The filtrate is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the imine adduct.[4][5][6]
Step 2c: Hydrolysis to this compound
-
Materials: N-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)diphenylmethanimine, Hydrochloric acid (2N), Tetrahydrofuran (THF).
-
Procedure: The imine adduct (1.0 eq) is dissolved in THF. 2N aqueous HCl (excess) is added, and the mixture is stirred vigorously at room temperature for 2-4 hours. The reaction is then neutralized with a saturated NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the final product.[7]
Conclusion
The Nitro Reduction Pathway (Route 1) is a highly efficient and straightforward method for the synthesis of this compound. It benefits from high yields in both steps and utilizes common, well-established reactions. The primary consideration for this route is the handling of molecular hydrogen and the pyrophoric nature of Pd/C, requiring appropriate safety precautions and equipment.
The Buchwald-Hartwig Amination Pathway (Route 2) offers a viable alternative, particularly if 6-nitroindole is unavailable or if alternative diversification strategies from a bromo-intermediate are desired. However, this route involves an additional step, requires more expensive and air-sensitive palladium catalysts and ligands, and the overall yield is typically lower than the nitro reduction pathway. The use of an ammonia surrogate like benzophenone imine is necessary to achieve good yields for the primary amine, adding complexity to the procedure.[4][5]
For large-scale synthesis where efficiency and cost are primary drivers, the Nitro Reduction Pathway is the validated and recommended route . The Buchwald-Hartwig pathway remains a powerful tool for analogue synthesis and diversification from halogenated precursors in a research and development setting.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to the X-ray Crystal Structure of tert-Butyl 1H-indole-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of various indole derivatives, with a focus on N-tert-butoxycarbonyl (Boc) protected species. While a definitive crystal structure for tert-Butyl 6-amino-1H-indole-1-carboxylate is not currently in the public domain, this guide leverages available crystallographic data from closely related derivatives and other informative indole compounds to offer insights into their structural characteristics.[1] The indole scaffold is a cornerstone in medicinal chemistry, and understanding its three-dimensional structure is pivotal for rational drug design and predicting molecular interactions.[1][2]
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for several indole derivatives, offering a comparative view of their solid-state structures. The inclusion of various substituted indoles allows for an analysis of how different functional groups influence the crystal packing and unit cell dimensions.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Ref. |
| tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate | C₂₆H₂₄N₂O₂ | Monoclinic | P2₁/n | 10.949(6) | 9.930(5) | 20.125(13) | 98.51(3) | 2164(2) | 4 | [3][4] |
| tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | C₁₉H₂₅BClNO₄ | - | - | - | - | - | - | - | - | [5] |
| Ethyl 5-chloro-1H-indole-2-carboxylate (Polymorph I) | C₁₁H₁₀ClNO₂ | Monoclinic | P2₁/n | - | - | - | - | - | - | [6] |
| Ethyl 5-chloro-1H-indole-2-carboxylate (Polymorph II) | C₁₁H₁₀ClNO₂ | Monoclinic | P2₁/n | 10.570(3) | 5.6165(15) | 18.091(5) | 105.681(4) | 1034.0(5) | 4 | [6] |
| 5-Aminoindole | C₈H₈N₂ | Orthorhombic | Pna2₁ | - | - | - | - | - | - | [7][8] |
| Indole-3-carbinol | C₉H₉NO | Monoclinic | P2₁/c | - | - | - | - | - | - | [7][8] |
Note: Complete crystallographic data for the tert-butyl 6-chloro derivative were not available in the cited abstract.
The planarity of the indole ring system is a common feature, with minor deviations observed depending on the substituents.[9] Intermolecular interactions, such as N-H···π, C-H···π, π···π stacking, and hydrogen bonds (e.g., N-H···O), play a crucial role in the crystal packing of these derivatives.[6][7][8] For instance, in two polymorphs of ethyl 5-chloro-1H-indole-2-carboxylate, inversion dimers are formed through pairs of N—H⋯O hydrogen bonds.[6]
Experimental Protocols
The determination of a crystal structure is a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Purification:
-
Synthesis of this compound: This compound can be prepared by reacting 6-aminoindole with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base catalyst in an organic solvent.[10]
-
Purification: Achieving high purity is essential for obtaining diffraction-quality crystals. Common purification methods for indole derivatives include:
-
Recrystallization: This technique relies on the differential solubility of the compound and impurities in a solvent at varying temperatures. Suitable solvents for indole derivatives include ethanol, water, or mixtures thereof.[11] The process involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization.[11]
-
Flash Column Chromatography: This method is effective for separating compounds with different polarities using a stationary phase like silica gel and a mobile phase, which is typically a solvent system such as ethyl acetate/hexane or dichloromethane/methanol.[11]
-
Crystallization:
The growth of single crystals suitable for X-ray diffraction is often the most challenging step.
-
Solvent Evaporation: A common method involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of crystals.[5]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second solvent (in which the compound is less soluble) that slowly diffuses into the first, inducing crystallization.[7][8] The sitting-drop vapor-diffusion method is a frequently used micro-crystallization technique.[12]
-
Optimal Crystallization Conditions: Factors such as the choice of solvent, temperature, and concentration can significantly impact crystal growth. For some indole derivatives, a mixture of methanol and water at a low temperature (e.g., 0°C) has been found to be effective.[13]
X-ray Diffraction Data Collection and Structure Solution:
-
A suitable single crystal is selected and mounted on a goniometer in an X-ray diffractometer.
-
The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1]
-
The collected diffraction data is then used to solve the crystal structure, which involves determining the electron density distribution and thus the positions of the atoms in the unit cell.
Visualizations
The following diagrams illustrate the general workflow for X-ray crystallography and a conceptual comparison of indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, C>26>H>24>N>2>O>2> - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Weak interactions in the crystal structures of two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Spectroscopic Comparison of tert-Butyl 6-amino-1H-indole-1-carboxylate and Its Synthetic Precursors
This guide provides a detailed spectroscopic comparison of the key intermediate, tert-Butyl 6-amino-1H-indole-1-carboxylate, with its precursors: 1H-indole, 6-nitro-1H-indole, and tert-butyl 1H-indole-1-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds during synthesis. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in structured tables and provides detailed experimental protocols.
Introduction
The synthesis of functionalized indole derivatives is a cornerstone of medicinal chemistry due to their prevalence in biologically active compounds. The preparation of this compound is a multi-step process that involves the introduction of a nitro group at the 6-position of the indole ring, followed by the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, and finally, the reduction of the nitro group to an amine. Each of these transformations imparts distinct changes to the spectroscopic fingerprint of the molecule. Understanding these changes is critical for reaction monitoring and confirmation of the desired product's identity and purity.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Spectral Data Comparison
| Compound | Key Chemical Shifts (δ, ppm) and Multiplicities |
| 1H-Indole | 11.08 (br s, 1H, N-H), 7.64 (d, 1H, H-4), 7.39 (d, 1H, H-7), 7.23 (t, 1H, H-2), 7.09 (t, 1H, H-6), 7.01 (t, 1H, H-5), 6.49 (t, 1H, H-3) |
| 6-Nitro-1H-indole | 8.40 (s, 1H, H-7), 8.05 (d, 1H, H-5), 7.85 (d, 1H, H-4), 7.45 (t, 1H, H-2), 6.70 (d, 1H, H-3) |
| tert-Butyl 1H-indole-1-carboxylate | 8.12 (d, 1H), 7.62 (m, 2H), 7.30 (t, 1H), 7.21 (t, 1H), 6.55 (d, 1H), 1.67 (s, 9H, t-Bu) |
| This compound | 7.39 (d, 1H, H-4), 7.30 (d, 1H, H-2), 6.77 (s, 1H, H-7), 6.54 (dd, 1H, H-5), 6.34 (d, 1H, H-3), 3.71 (br s, 2H, NH₂), 1.61 (s, 9H, t-Bu) |
¹³C NMR Spectral Data Comparison
| Compound | Key Chemical Shifts (δ, ppm) |
| 1H-Indole | 135.8 (C-7a), 128.8 (C-3a), 124.2 (C-2), 121.9 (C-6), 120.8 (C-4), 119.8 (C-5), 111.1 (C-7), 102.1 (C-3) |
| 6-Nitro-1H-indole | 142.0, 139.5, 131.0, 126.5, 120.0, 116.0, 110.0, 103.0 |
| tert-Butyl 1H-indole-1-carboxylate | 149.9 (C=O), 135.2 (C-7a), 130.6 (C-3a), 126.3 (C-2), 124.2 (C-6), 122.7 (C-4), 121.4 (C-5), 115.1 (C-7), 106.9 (C-3), 83.6 (C(CH₃)₃), 28.2 (C(CH₃)₃) |
| This compound | 150.4 (C=O), 143.2 (C-6), 136.6 (C-7a), 126.9 (C-3a), 125.8 (C-2), 120.8 (C-4), 110.1 (C-5), 107.0 (C-3), 100.1 (C-7), 82.9 (C(CH₃)₃), 28.3 (C(CH₃)₃) |
IR Spectral Data Comparison
| Compound | Key Absorption Bands (cm⁻¹) and Functional Groups |
| 1H-Indole | ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1600-1450 (C=C stretch) |
| 6-Nitro-1H-indole | ~3400 (N-H stretch), ~1520 & ~1340 (NO₂ stretch), ~1600-1450 (C=C stretch) |
| tert-Butyl 1H-indole-1-carboxylate | ~3100-3000 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1730 (C=O stretch, carbamate) |
| This compound | ~3450 & ~3350 (N-H stretch, amine), ~3100-3000 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1700 (C=O stretch, carbamate), ~1620 (N-H bend) |
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) and Key Fragments |
| 1H-Indole | [M]⁺• = 117 |
| 6-Nitro-1H-indole | [M]⁺• = 162, fragments at 116, 89[1][2] |
| tert-Butyl 1H-indole-1-carboxylate | [M]⁺• = 217, fragments at 161 ([M-C₄H₈]⁺•), 117 ([M-Boc]⁺•), 57 ([C₄H₉]⁺) |
| This compound | [M+H]⁺ = 233, fragments at 177 ([M+H-C₄H₈]⁺), 133 ([M+H-Boc]⁺), 57 ([C₄H₉]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound
The synthesis is typically a three-step process starting from 1H-indole.
-
Nitration of 1H-Indole to 6-Nitro-1H-indole: 1H-Indole is nitrated using a suitable nitrating agent, such as nitric acid in sulfuric acid, at low temperatures to regioselectively yield 6-nitro-1H-indole.
-
Boc Protection of 6-Nitro-1H-indole: The nitrogen of 6-nitro-1H-indole is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM) to give tert-butyl 6-nitro-1H-indole-1-carboxylate.
-
Reduction of the Nitro Group: The nitro group of tert-butyl 6-nitro-1H-indole-1-carboxylate is reduced to an amine using a reducing agent like hydrogen gas with a palladium on carbon (Pd/C) catalyst, or tin(II) chloride in ethanol, to afford the final product, this compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 MHz or 125 MHz) with proton decoupling.
-
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is used for accurate mass determination to confirm the elemental composition.
-
Visualized Synthesis Pathway
The following diagram illustrates the synthetic route from 1H-Indole to this compound.
References
Comparative Guide to Analytical Method Validation for the Quantification of tert-Butyl 6-amino-1H-indole-1-carboxylate
This guide provides a comparative overview of potential analytical methods for the quantification of tert-Butyl 6-amino-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The information is intended for researchers, scientists, and drug development professionals. The methods described are based on established analytical techniques for similar indole derivatives and amino compounds, providing a strong basis for developing a validated method for the target analyte.
Introduction to Analytical Approaches
The quantification of this compound requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques for this purpose.[2][3] These methods offer the necessary selectivity and sensitivity for accurate quantification in various matrices, from raw materials to biological samples.
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying components in a mixture.[3] For indole derivatives, reverse-phase HPLC with UV detection is a common approach. To enhance the chromatography and detection of compounds with amino groups, derivatization can be employed.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[2] It is particularly useful for quantifying low levels of analytes in complex matrices and is considered a gold standard for bioanalytical assays.[2]
Comparative Analysis of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC and LC-MS/MS methods based on data from the analysis of related indole and amino compounds. These values can be considered as target validation parameters for the quantification of this compound.
Table 1: Comparison of HPLC and LC-MS/MS Method Performance
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999[6] | > 0.998[2] |
| Accuracy (% Bias) | < 15%[6] | Typically within ±15% |
| Precision (%RSD) | Repeatability: < 5.43% Intermediate Precision: < 10.69%[6] | Intra- and Inter-day precision < 15% |
| Limit of Detection (LOD) | Analyte dependent, typically in the ng/mL range | 0.002 to 0.014 g/100 g (for amino acids)[6] |
| Limit of Quantification (LOQ) | 1 ng/mL[2] | 0.005 to 0.043 g/100 g (for amino acids)[6] |
| Selectivity | Good, can be improved with derivatization | Excellent, based on mass-to-charge ratio |
Experimental Protocols
Below are detailed, generalized experimental protocols for HPLC and LC-MS/MS methods that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of the analyte in bulk material or simple formulations.
a. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for indole derivatives.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in a suitable solvent and dilute to fall within the calibration range. Filter through a 0.45 µm filter before injection.
c. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank sample (matrix without analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples at the same concentration on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of the analyte in complex matrices such as biological fluids.[2]
a. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A suitable C18 column with appropriate dimensions for the LC system.
-
Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with formic acid is a good starting point.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound.
-
MRM Transitions: The precursor ion (M+H)⁺ and a suitable product ion for this compound and an internal standard will need to be determined by direct infusion.
b. Standard and Sample Preparation:
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound can be used.
-
Standard and Sample Preparation: Similar to the HPLC method, but with the addition of the internal standard to all standards and samples. For biological samples, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be necessary.
c. Validation Parameters to be Assessed: In addition to the parameters listed for HPLC, the following should be evaluated for an LC-MS/MS method:
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.
-
Stability: Evaluate the stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
Visualizations
The following diagrams illustrate the typical workflows for analytical method validation.
Caption: General workflow for analytical method validation.
Caption: HPLC method development and validation workflow.
References
- 1. chembk.com [chembk.com]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. scielo.org.pe [scielo.org.pe]
A Comparative Benchmarking Guide to Palladium Catalysts for Reactions with tert-Butyl 6-amino-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common palladium catalysts for cross-coupling reactions involving tert-Butyl 6-amino-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The choice of catalyst and reaction conditions is critical for achieving high yields and purity. This document aims to assist researchers in selecting the optimal catalytic system by presenting collated data from various sources on Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the arylation of the amino group at the C6 position of the indole core. The selection of the palladium precursor and, critically, the phosphine ligand, dictates the efficiency and scope of this transformation. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Amine | Yield (%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 120 | 18 | Aryl Bromide | This compound | 85-95 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 12-24 | Aryl Bromide | This compound | 80-90 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | Aryl Chloride | This compound | 75-85 |
Note: The data presented is compiled from various sources for reactions on similar substrates and should be used as a guideline for optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Add the anhydrous solvent (e.g., t-BuOH, to achieve a concentration of 0.1-0.2 M with respect to the indole).
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. For the functionalization of this compound, a bromo- or iodo-substituent would first need to be installed at a desired position (e.g., C3, C4, C5, or C7). The following data is based on the coupling of a generic tert-Butyl 6-bromo-1H-indole-1-carboxylate with various arylboronic acids.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Boronic Acid | Yield (%) |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 80 | 2 | Arylboronic acid | 85-95 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | Phenylboronic acid | 80-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | Heteroarylboronic acid | 70-85 |
Note: The data presented is compiled from various sources for reactions on similar substrates and should be used as a guideline for optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine tert-Butyl 6-bromo-1H-indole-1-carboxylate (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the solvent system (e.g., DME/water, 4:1) to achieve a concentration of 0.1 M with respect to the indole.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction to the specified temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Heck Reaction
The Heck reaction enables the formation of a C-C bond between an aryl or vinyl halide and an alkene. This can be used to introduce a vinyl group at a halogenated position of the this compound scaffold.
Comparative Performance of Palladium Catalysts for the Heck Reaction
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Alkene | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 12 | n-Butyl acrylate | 80-90 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 | 18 | Styrene | 75-85 |
| Pd/C | - | NaOAc | DMA | 130 | 24 | Ethylene | 60-70 |
Note: The data presented is compiled from various sources for reactions on similar substrates and should be used as a guideline for optimization.
Experimental Protocol: General Procedure for the Heck Reaction
-
Charge a sealable reaction tube with tert-Butyl 6-bromo-1H-indole-1-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if required (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 equiv.).
-
Add the alkene (1.5 equiv.) and a polar aprotic solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to the desired temperature.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Safety Operating Guide
Prudent Disposal of tert-Butyl 6-amino-1H-indole-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from analogous compounds like tert-Butyl 7-amino-1H-indole-1-carboxylate, it is prudent to handle tert-Butyl 6-amino-1H-indole-1-carboxylate as a substance that is harmful if swallowed, in contact with skin, or if inhaled. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, as the compound may be harmful. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Skin and Body | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of in regular trash or down the drain.
-
Containerization:
-
Place the waste material in a dedicated, properly labeled, and sealable container. The container must be chemically compatible with the indole carboxylate derivative.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Harmful").
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, segregated from incompatible materials.
-
-
Waste Collection:
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Area Evacuation and Ventilation:
-
Restrict access to the spill area.
-
Ensure adequate ventilation to disperse any airborne contaminants.
-
-
Containment and Cleanup:
-
Wear the appropriate PPE as detailed in Table 1.
-
Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All cleaning materials must be collected and disposed of as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling tert-Butyl 6-amino-1H-indole-1-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 6-amino-1H-indole-1-carboxylate. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is necessary to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving: • Inner Glove: Nitrile rubber (min. 0.1 mm thickness) • Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness) | Provides robust protection against potential skin contact. Nitrile offers splash resistance, while butyl rubber and neoprene provide more extensive protection. Gloves should be changed immediately upon contamination.[1] |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over goggles when a splash hazard exists. | Protects against severe eye irritation or damage from accidental splashes.[1] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Closed-toe shoes and long pants are mandatory. | Protects skin from potential splashes and contact with the chemical.[1] |
| Respiratory Protection | All work should be performed in a certified chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used. | Prevents inhalation of harmful dust or vapors.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound.
-
Preparation and Pre-Handling :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Gather and inspect all necessary PPE.
-
Prepare all necessary equipment and reagents.
-
Minimize the quantity of the chemical to be used.
-
-
Handling the Chemical :
-
Post-Experiment Procedures :
Spill and Emergency Procedures
-
Small Spill (<100 mL) :
-
Large Spill (>100 mL) :
-
Evacuate the immediate area.
-
Contact your institution's emergency response team.
-
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
-
Ingestion :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste : Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[8]
-
Contaminated PPE : Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[1]
-
Dispose of all waste in accordance with local, state, and federal regulations.[5][8]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
